Product packaging for 2-Bromo-5-(methylthio)-1,3,4-thiadiazole(Cat. No.:CAS No. 97109-46-1)

2-Bromo-5-(methylthio)-1,3,4-thiadiazole

货号: B1321954
CAS 编号: 97109-46-1
分子量: 211.1 g/mol
InChI 键: XJRSSTCKTZZGHE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

2-Bromo-5-(methylthio)-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C3H3BrN2S2 and its molecular weight is 211.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3BrN2S2 B1321954 2-Bromo-5-(methylthio)-1,3,4-thiadiazole CAS No. 97109-46-1

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-bromo-5-methylsulfanyl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2S2/c1-7-3-6-5-2(4)8-3/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRSSTCKTZZGHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624106
Record name 2-Bromo-5-(methylsulfanyl)-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97109-46-1
Record name 2-Bromo-5-(methylsulfanyl)-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-(methylsulfanyl)-1,3,4-thiadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole, a key heterocyclic intermediate in the development of novel pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the formation of the precursor, 2-Amino-5-(methylthio)-1,3,4-thiadiazole. The second, and key, step is the conversion of the 2-amino group to a bromo functionality via a Sandmeyer-type reaction.

Synthesis_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Bromination Thiosemicarbazide Thiosemicarbazide CS2_Na2CO3 CS2, Na2CO3 Thiosemicarbazide->CS2_Na2CO3 Cyclization Thiol_Intermediate 5-Amino-1,3,4-thiadiazole-2-thiol CS2_Na2CO3->Thiol_Intermediate Methyl_Iodide Methyl Iodide Thiol_Intermediate->Methyl_Iodide S-Methylation Precursor 2-Amino-5-(methylthio)-1,3,4-thiadiazole Methyl_Iodide->Precursor Precursor_Step2 2-Amino-5-(methylthio)-1,3,4-thiadiazole Diazotization t-BuONO, CuBr Final_Product This compound Diazotization->Final_Product Precursor_Step2->Diazotization Sandmeyer Reaction

Figure 1: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-(methylthio)-1,3,4-thiadiazole

While 2-Amino-5-(methylthio)-1,3,4-thiadiazole is commercially available, a common synthetic route begins with the cyclization of thiosemicarbazide.[1][2]

Reaction:

  • Cyclization: Thiosemicarbazide is reacted with carbon disulfide in the presence of a base such as anhydrous sodium carbonate to yield 5-Amino-1,3,4-thiadiazole-2-thiol.[1][2]

  • S-Methylation: The resulting thiol is then methylated using an appropriate methylating agent, such as methyl iodide, to afford the desired 2-Amino-5-(methylthio)-1,3,4-thiadiazole.

Detailed Protocol (Illustrative):

  • Part A: Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol

    • To a stirred solution of thiosemicarbazide in ethanol, an equimolar amount of anhydrous sodium carbonate is added.

    • Carbon disulfide is added dropwise to the suspension at room temperature.

    • The reaction mixture is refluxed for 4-6 hours.

    • After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the product.

    • The solid is filtered, washed with water, and dried to yield 5-Amino-1,3,4-thiadiazole-2-thiol.

  • Part B: Synthesis of 2-Amino-5-(methylthio)-1,3,4-thiadiazole

    • 5-Amino-1,3,4-thiadiazole-2-thiol is dissolved in an aqueous solution of sodium hydroxide.

    • Methyl iodide is added dropwise to the solution with stirring.

    • The reaction is stirred at room temperature for 2-3 hours.

    • The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to give pure 2-Amino-5-(methylthio)-1,3,4-thiadiazole.

Step 2: Synthesis of this compound

This transformation is achieved via a Sandmeyer-type reaction, which involves the diazotization of the 2-amino group followed by displacement with a bromide ion.[3][4]

Reaction:

The 2-amino group of the precursor is converted to a diazonium salt using a nitrite source, which is then displaced by a bromide from a copper(I) or copper(II) bromide salt.

Detailed Protocol:

  • In a reaction vessel, 2-Amino-5-(methylthio)-1,3,4-thiadiazole is suspended in a suitable solvent such as acetonitrile.

  • Copper(I) bromide (CuBr) is added to the suspension.

  • The mixture is cooled in an ice bath, and tert-butyl nitrite is added dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting material and the final product.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
2-Amino-5-(methylthio)-1,3,4-thiadiazole5319-77-7C3H5N3S2147.22178-181Yellowish crystalline powder
This compound 97109-46-1 C3H3BrN2S2 211.10 Not available Not available

Table 1: Physicochemical Properties of Key Compounds.[5][6]

Reaction StepStarting MaterialReagentsSolventYield (%)Reference
Step 1: Synthesis of 2-Amino-5-(methylthio)-1,3,4-thiadiazoleThiosemicarbazide1. CS2, Na2CO32. Methyl IodideEthanolHigh[1][2]
Step 2: Synthesis of this compound2-Amino-5-(methylthio)-1,3,4-thiadiazolet-BuONO, CuBrAcetonitrile~71*[3]

Table 2: Summary of Reaction Conditions and Yields. *Yield is based on a similar transformation of ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate.

Logical Workflow

The overall workflow for the synthesis and purification of this compound is depicted below.

Workflow cluster_synthesis Synthesis cluster_purification Work-up and Purification cluster_analysis Analysis Precursor_Synthesis Synthesis of 2-Amino-5-(methylthio)- 1,3,4-thiadiazole Bromination Sandmeyer Bromination Precursor_Synthesis->Bromination Quenching_Extraction Quenching and Extraction Bromination->Quenching_Extraction Drying_Concentration Drying and Concentration Quenching_Extraction->Drying_Concentration Column_Chromatography Column Chromatography Drying_Concentration->Column_Chromatography Final_Product Pure 2-Bromo-5- (methylthio)-1,3,4-thiadiazole Column_Chromatography->Final_Product Characterization Spectroscopic Characterization (NMR, MS, IR) Final_Product->Characterization

Figure 2: Overall workflow from synthesis to final product characterization.

Conclusion

The synthesis of this compound is a straightforward process for researchers familiar with heterocyclic chemistry. The key transformation relies on a robust and well-documented Sandmeyer-type reaction on the readily accessible 2-amino-5-(methylthio)-1,3,4-thiadiazole precursor. This guide provides the necessary theoretical and practical framework for the successful synthesis of this valuable building block for drug discovery and development.

References

The Synthetic Keystone: Unlocking the Biological Potential of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1][2][3] This five-membered heterocyclic ring is a bioisostere of pyrimidine and is featured in drugs with antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[4][5] Within this important class of molecules, 2-Bromo-5-(methylthio)-1,3,4-thiadiazole serves as a critical synthetic intermediate, a versatile building block for the creation of novel therapeutic agents. Its unique structure, featuring a reactive bromine atom and a methylthio group, allows for diverse chemical modifications, leading to compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the biological activities of molecules derived from this key precursor, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.

The Role of this compound in Synthesis

This compound is not typically evaluated for its own biological activity. Instead, its significance lies in its utility as a reactant in the synthesis of more complex 1,3,4-thiadiazole derivatives. The bromine atom at the 2-position is a key functional group that can be readily displaced or participate in cross-coupling reactions, allowing for the introduction of a wide variety of substituents. This chemical reactivity is pivotal for generating libraries of novel compounds for biological screening.

A general workflow for the synthesis of biologically active derivatives from a bromo-thiadiazole precursor is outlined below. This process typically involves a substitution or coupling reaction to replace the bromine atom, followed by biological screening to identify lead compounds.

experimental_workflow start This compound reaction Substitution or Cross-Coupling Reaction (e.g., Suzuki, Nucleophilic Substitution) start->reaction derivatives Library of 2-Substituted-5-(methylthio)- 1,3,4-thiadiazole Derivatives reaction->derivatives screening Biological Screening (e.g., Anticancer, Antimicrobial Assays) derivatives->screening hit Hit Identification screening->hit lead Lead Optimization hit->lead

Caption: A generalized workflow for the synthesis and screening of biologically active compounds from a bromo-thiadiazole precursor.

Anticancer Activity of 5-(Methylthio)-1,3,4-thiadiazole Derivatives

Derivatives of 5-(methylthio)-1,3,4-thiadiazole have demonstrated significant potential as anticancer agents. The 1,3,4-thiadiazole ring is a known pharmacophore in oncology, with some derivatives acting as inhibitors of key enzymes involved in cancer cell proliferation and survival.[4][5]

Quantitative Anticancer Activity Data

While specific data for derivatives of this compound is limited in publicly available literature, studies on closely related 5-(benzylthio)-1,3,4-thiadiazole derivatives provide valuable insights into the potential of this class of compounds. The following table summarizes the in vitro anticancer activity of N-(5-(substituted-benzylthio)-1,3,4-thiadiazol-2-yl)-2-p-nitrophenylacetamide derivatives against various human cancer cell lines.[6]

Compound IDR GroupCell LineIC50 (µM)[6]
3a 4-FPC3 (Prostate)10.6
3d 4-ClMDA-MB-231 (Breast)10.3
3h 3-NO2MDA-MB-231 (Breast)12.5
3j 4-OCH3MDA-MB-231 (Breast)11.3
Imatinib (Reference)PC3 (Prostate)>100
Imatinib (Reference)MDA-MB-231 (Breast)>100

Note: The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

The data suggests that derivatives with electron-withdrawing substituents on the benzyl ring, such as fluorine, chlorine, and nitro groups, tend to exhibit enhanced anticancer properties.[6]

Experimental Protocol: MTT Assay for Cytotoxicity

The anticancer activity of the thiadiazole derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Methodology:

  • Cell Seeding: Cancer cells (e.g., PC3, MDA-MB-231) are seeded in 96-well plates at a density of 5x10^3 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized thiadiazole derivatives and a reference drug (e.g., Imatinib) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.

Antimicrobial Activity of 5-(Methylthio)-1,3,4-thiadiazole Derivatives

The 1,3,4-thiadiazole nucleus is a well-established scaffold for the development of antimicrobial agents.[1][7][8] Derivatives of 5-methylthio-1,3,4-thiadiazole have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives, which are structurally related to the compounds that can be synthesized from this compound.[6]

Compound IDR GroupS. aureus MIC (µg/mL)[6]B. subtilis MIC (µg/mL)[6]
8a F2022
8b Cl2428
Ciprofloxacin (Reference)1820

Note: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

These results indicate that fluorinated and chlorinated derivatives show good inhibitory effects against Gram-positive bacteria.[6]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) of the synthesized compounds is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

  • Preparation of Inoculum: Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis) are cultured overnight, and the suspension is adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

  • Serial Dilutions: The synthesized compounds are serially diluted in the broth medium in 96-well microtiter plates to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathways and Mechanisms of Action

The biological activities of 1,3,4-thiadiazole derivatives are often attributed to their ability to interact with and inhibit specific enzymes or disrupt cellular processes. While the precise mechanisms for derivatives of this compound are not extensively characterized, the broader class of thiadiazoles is known to target several key pathways.

Inhibition of Kinases in Cancer

Many anticancer agents function by inhibiting protein kinases, which are critical for cell signaling pathways that control cell growth, proliferation, and survival. Some 1,3,4-thiadiazole derivatives have been identified as tyrosine kinase inhibitors.[4] A simplified representation of a generic kinase inhibition pathway is shown below.

kinase_inhibition cluster_pathway Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase Downstream Kinase Receptor->Kinase Proliferation Cell Proliferation and Survival Kinase->Proliferation Inhibitor Thiadiazole Derivative Inhibitor->Kinase Inhibition

Caption: A diagram illustrating the inhibition of a downstream kinase in a cell proliferation pathway by a thiadiazole derivative.

Disruption of Microbial Processes

In microorganisms, 1,3,4-thiadiazole derivatives may exert their effects through various mechanisms, including the inhibition of essential enzymes or the disruption of cell wall synthesis. The structural similarity of the thiadiazole ring to natural purines can also lead to the disruption of nucleic acid synthesis.

This compound is a valuable and versatile synthetic intermediate that provides a gateway to a wide range of biologically active molecules. The derivatives synthesized from this precursor, particularly those bearing substituted aryl groups, have shown promising anticancer and antimicrobial activities in preclinical studies. The ease of chemical modification of the 2-bromo position allows for the systematic exploration of structure-activity relationships, which is crucial for the optimization of lead compounds in drug discovery. Further research focusing on the synthesis and biological evaluation of a broader library of derivatives of this compound is warranted to fully exploit the therapeutic potential of this important chemical scaffold. The detailed experimental protocols and understanding of the underlying mechanisms of action provided in this guide are intended to facilitate these future research endeavors.

References

An In-depth Technical Guide to 2-Bromo-5-(methylthio)-1,3,4-thiadiazole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details its synthesis, chemical characteristics, and known biological activities, offering a valuable resource for researchers engaged in the development of novel therapeutic agents and functional materials.

Core Chemical Properties and Synthesis

This compound is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms, further substituted with a bromine atom and a methylthio group. This unique combination of functional groups imparts distinct reactivity and makes it a valuable intermediate for further chemical modifications.[1]

Synthesis of this compound

Experimental Protocol: Synthesis of a 2-Bromo-1,3,4-thiadiazole Derivative (Analogous Procedure)

This protocol is adapted from the synthesis of 2-bromo-5-ethyl-1,3,4-thiadiazole and can be modified for the synthesis of the methylthio analog.[2]

Materials:

  • 2-Amino-5-(methylthio)-1,3,4-thiadiazole

  • Copper(II) bromide (CuBr₂)

  • tert-Butyl nitrite or n-Amyl nitrite

  • Acetonitrile

  • Dimethylacetamide (DMA)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Water

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a suitable reaction vessel, dissolve 2-amino-5-(methylthio)-1,3,4-thiadiazole (1.0 eq) in a mixture of acetonitrile and dimethylacetamide.

  • To this solution, add copper(II) bromide (approx. 2.0 eq) and tert-butyl nitrite or n-amyl nitrite (approx. 1.4 eq).

  • Stir the reaction mixture at room temperature for approximately 2 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvents.

  • To the residue, add a saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • Separate the organic layer and wash it successively with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield the pure this compound.

General Synthesis Pathway

G A 2-Amino-5-(methylthio)- 1,3,4-thiadiazole C 2-Bromo-5-(methylthio)- 1,3,4-thiadiazole A->C Bromination B CuBr₂, t-BuONO Acetonitrile/DMA

Caption: General synthesis of this compound.

Spectroscopic Data of Structurally Similar Compounds

While specific spectral data for this compound is not widely published, data from analogous compounds can provide valuable reference points for characterization.

Table 1: Spectroscopic Data for 2-Bromo-5-alkyl-1,3,4-thiadiazole Analogs

Compound1H NMR (δ ppm)13C NMR (δ ppm)IR (cm-1)Mass Spec (m/z)Reference
2-Bromo-5-ethyl-1,3,4-thiadiazole Not explicitly statedNot explicitly statedNot explicitly stated193/195 [M+H]+[2]
2-(Bromomethyl)-5-methyl-1,3,4-thiadiazole 2.79 (s, 3H, CH₃), 5.25 (s, 2H, CH₂)15.82 (CH₃), 47.29 (CH₂), 161.33 (C2), 166.91 (C5)1449, 1378, 1267, 1198, 1050, 739, 623180.9655 [M+H]+[3]

Chemical Reactivity and Derivatization

The presence of the bromine atom at the 2-position and the methylthio group at the 5-position makes this compound a versatile building block for the synthesis of a wide range of derivatives.

Key Reactions
  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the thiadiazole ring and the bromine atom facilitates the displacement of bromide by various nucleophiles, such as amines, thiols, and alkoxides, to introduce diverse functionalities at the 2-position.[1]

  • Cross-Coupling Reactions: The bromo substituent can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

  • Oxidation: The methylthio group can be oxidized to the corresponding sulfoxide and sulfone, which can modulate the electronic properties and biological activity of the molecule.[1]

Reaction Pathways of this compound

G A 2-Bromo-5-(methylthio)- 1,3,4-thiadiazole C 2-Nu-5-(methylthio)- 1,3,4-thiadiazole A->C SNAr E 2-Aryl/Alkyl-5-(methylthio)- 1,3,4-thiadiazole A->E Suzuki Coupling G 2-Bromo-5-(methylsulfinyl/sulfonyl)- 1,3,4-thiadiazole A->G Oxidation B Nucleophile (NuH) D Organoboron Reagent Pd catalyst F Oxidizing Agent

Caption: Key reactions of this compound.

Biological and Pharmacological Activities

The 1,3,4-thiadiazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of this compound are explored for a range of therapeutic applications, primarily focusing on their anticancer and antimicrobial properties.[4][5][6]

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of 1,3,4-thiadiazole derivatives against various cancer cell lines. The introduction of different substituents at the 2 and 5-positions allows for the fine-tuning of their anticancer activity.[5][7]

Table 2: Anticancer Activity of Selected 1,3,4-Thiadiazole Derivatives

Compound StructureCancer Cell LineIC50 (µM)Reference
2-(3-Fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazoleMCF-7120 - 160[7]
2-(4-Bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazoleMDA-MB-23170 - 170[7]
2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-749.6[8]
2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMDA-MB-23153.4[8]
5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineLoVo2.44[2]
5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineMCF-723.29[2]

G

References

An In-depth Technical Guide to the Discovery and History of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the discovery and history of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole, a heterocyclic compound of interest in medicinal and agricultural chemistry. While a singular "discovery" paper for this specific molecule is not prominent in the historical record, its existence is a logical outcome of the extensive research into the 1,3,4-thiadiazole scaffold. This document outlines the historical context of 1,3,4-thiadiazole research, details the plausible synthetic routes to this compound based on established chemical principles, provides detailed experimental protocols for its synthesis, and presents relevant data in a structured format.

Introduction: The Significance of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This scaffold is a privileged structure in medicinal and agricultural chemistry, renowned for its diverse biological activities.[1][2] The unique electronic properties of the thiadiazole ring, including its ability to participate in hydrogen bonding and other non-covalent interactions, make it a valuable component in the design of bioactive molecules. Historically, derivatives of 1,3,4-thiadiazole have been investigated for a wide range of applications, including as antibacterial, antifungal, anticancer, and anti-inflammatory agents.[1][2]

A Plausible History: Emergence from a Legacy of Research

A specific, dated discovery of this compound is not clearly documented in a standalone publication. Its emergence is more likely the result of systematic derivatization of the 1,3,4-thiadiazole core during broader research campaigns in either the pharmaceutical or agrochemical sectors. The synthesis of bromo- and methylthio-substituted thiadiazoles has been a subject of interest for decades, with patents and research articles describing various synthetic approaches and applications for analogous compounds.

For instance, the preparation of 2-amino-5-bromo-1,3,4-thiadiazole has been patented as an intermediate for cationic dyes, highlighting the industrial relevance of bromo-thiadiazoles.[3] Similarly, 2-(methylthio)-substituted thiadiazoles have been explored as intermediates for herbicides. This indicates that the combination of a bromo and a methylthio substituent on a 1,3,4-thiadiazole ring would be a logical target for chemists seeking to modulate the physicochemical and biological properties of this versatile scaffold.

The most probable route to the synthesis of this compound is through the diazotization of 2-amino-5-(methylthio)-1,3,4-thiadiazole followed by a Sandmeyer-type reaction. This classic transformation is a well-established method for the introduction of a bromine atom onto an aromatic ring.[4]

Synthetic Pathways and Methodologies

The synthesis of this compound can be logically approached from the commercially available precursor, 2-amino-5-(methylthio)-1,3,4-thiadiazole. The key transformation is the conversion of the amino group to a bromo group via a Sandmeyer reaction.

Synthesis of the Precursor: 2-Amino-5-(methylthio)-1,3,4-thiadiazole

While 2-amino-5-(methylthio)-1,3,4-thiadiazole is commercially available, its synthesis is instructive. It can be prepared from 2-amino-5-mercapto-1,3,4-thiadiazole by methylation.

G cluster_0 Synthesis of 2-Amino-5-(methylthio)-1,3,4-thiadiazole 2-Amino-5-mercapto-1,3,4-thiadiazole 2-Amino-5-mercapto-1,3,4-thiadiazole Methylating_Agent Methylating Agent (e.g., Methyl Iodide) Base Base (e.g., NaOH) 2-Amino-5-(methylthio)-1,3,4-thiadiazole 2-Amino-5-(methylthio)-1,3,4-thiadiazole

Proposed Synthesis of this compound via Sandmeyer Reaction

The most direct and established method for synthesizing the title compound is the Sandmeyer bromination of 2-amino-5-(methylthio)-1,3,4-thiadiazole.

G cluster_1 Sandmeyer Bromination for this compound 2-Amino-5-(methylthio)-1,3,4-thiadiazole 2-Amino-5-(methylthio)-1,3,4-thiadiazole Diazotization Diazotization (NaNO2, HBr) Diazonium_Salt Thiadiazole Diazonium Salt (Intermediate) Sandmeyer_Reaction Sandmeyer Reaction (CuBr) This compound This compound

Data Presentation

The following tables summarize key quantitative data for the precursor and a closely related bromo-thiadiazole, which can serve as a reference for the expected properties of this compound.

Table 1: Properties of Precursor and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Amino-5-(methylthio)-1,3,4-thiadiazole5319-77-7C₃H₅N₃S₂147.22178-181[5]
2-Bromo-5-ethyl-1,3,4-thiadiazole57709-49-6C₄H₅BrN₂S193.07Not available (liquid)[6]

Experimental Protocols

The following are detailed, plausible experimental protocols for the synthesis of this compound.

Synthesis of 2-Amino-5-(methylthio)-1,3,4-thiadiazole (Precursor)

This protocol is based on standard methylation procedures for mercapto-thiadiazoles.

Materials:

  • 2-Amino-5-mercapto-1,3,4-thiadiazole

  • Sodium hydroxide (NaOH)

  • Methyl iodide (CH₃I)

  • Ethanol

  • Water

Procedure:

  • Dissolve 2-amino-5-mercapto-1,3,4-thiadiazole in an aqueous solution of sodium hydroxide at room temperature.

  • To the resulting solution, add methyl iodide dropwise with stirring.

  • Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

  • The precipitate formed is collected by filtration, washed with water, and recrystallized from ethanol to yield 2-amino-5-(methylthio)-1,3,4-thiadiazole.

Synthesis of this compound

This protocol is adapted from established Sandmeyer reaction procedures for heterocyclic amines.[1][6]

Materials:

  • 2-Amino-5-(methylthio)-1,3,4-thiadiazole

  • Hydrobromic acid (HBr, 48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Acetonitrile

  • Ice

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Diazotization:

    • Suspend 2-amino-5-(methylthio)-1,3,4-thiadiazole in a mixture of acetonitrile and hydrobromic acid.

    • Cool the suspension to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid, and cool it to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for several hours. Nitrogen gas evolution should be observed.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the residue by column chromatography on silica gel to yield this compound.

Conclusion

While the precise moment of discovery for this compound is not explicitly recorded, its existence is a testament to the enduring importance of the 1,3,4-thiadiazole scaffold in chemical research. The synthetic pathways to this compound are well-precedented and rely on fundamental reactions in heterocyclic chemistry. This technical guide provides a comprehensive overview of its likely historical context, plausible synthetic methodologies, and relevant chemical data, serving as a valuable resource for researchers in the fields of medicinal and agricultural chemistry. The detailed protocols and structured data presented herein are intended to facilitate further investigation and application of this and related compounds.

References

CAS number lookup for 2-Bromo-5-(methylthio)-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of data for this specific molecule, this guide presents information on its predicted physicochemical properties, a plausible synthetic route based on established chemical transformations for the 1,3,4-thiadiazole scaffold, and a comprehensive review of the biological activities and therapeutic potential of closely related 1,3,4-thiadiazole derivatives.

Introduction to the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This scaffold is considered a "privileged structure" in medicinal chemistry due to its wide range of pharmacological activities and favorable pharmacokinetic properties.[1][2] The unique electronic and structural features of the 1,3,4-thiadiazole ring, including its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive core for the design of novel therapeutic agents.[1][3] Numerous drugs incorporating the 1,3,4-thiadiazole moiety are commercially available, highlighting its clinical significance.[4][5]

Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of biological effects, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and enzyme inhibitory activities.[4][6][7][8] The versatility of this scaffold allows for the introduction of various substituents at the 2- and 5-positions, enabling the fine-tuning of its biological and physicochemical properties for specific therapeutic targets.

Physicochemical Properties

Table 1: Physicochemical Data of 2-Amino-5-(methylthio)-1,3,4-thiadiazole and Related Compounds

Property2-Amino-5-(methylthio)-1,3,4-thiadiazole2-Bromo-1,3,4-thiadiazole2-Bromo-5-methyl-1,3,4-thiazole
CAS Number 5319-77-7[9]61929-24-6[10]Not Available
Molecular Formula C₃H₅N₃S₂[9]C₂HBrN₂S[10]C₄H₄BrNS[11]
Molecular Weight 147.22 g/mol [9]Not specified178.05 g/mol [11]
Appearance Yellowish crystalline powder[9]Solid[10]Not specified
Melting Point 178-181 °C[9]68-73 °C[10]Not specified
Boiling Point 318.1±25.0 °C (Predicted)[9]Not specifiedNot specified
Storage 2-8 °C under inert gas[9]2-8°C[10]Not specified

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process, starting from the commercially available precursor 2-Amino-5-(methylthio)-1,3,4-thiadiazole.

Step 1: Synthesis of 2-Amino-5-(methylthio)-1,3,4-thiadiazole

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is well-established and can be achieved through the cyclization of thiosemicarbazide derivatives.[12][13]

Step 2: Bromination of 2-Amino-5-(methylthio)-1,3,4-thiadiazole via Sandmeyer Reaction

The conversion of a 2-amino group on the 1,3,4-thiadiazole ring to a bromo group can be effectively carried out using a Sandmeyer-type reaction.[14][15][16] This reaction involves the diazotization of the amino group followed by displacement with a bromide ion, typically from a copper(I) or copper(II) bromide salt.[14][17]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound. These should be adapted and optimized based on laboratory conditions and safety considerations.

Protocol 1: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles (General Procedure)

This procedure is based on the common method of cyclizing a thiosemicarbazide with a carboxylic acid.

  • Reaction Setup: A mixture of thiosemicarbazide (1.0 eq) and the corresponding carboxylic acid (1.0 eq) is suspended in a suitable solvent such as ethanol.

  • Acid Catalyst: A catalytic amount of a strong acid, like concentrated sulfuric acid, is carefully added to the mixture.[18]

  • Reflux: The reaction mixture is heated to reflux for a period of 1.5 to 6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).[18]

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and then poured onto crushed ice.

  • Isolation: The resulting solid precipitate is collected by filtration, washed thoroughly with cold water, and then recrystallized from a suitable solvent (e.g., ethanol) to yield the purified 2-amino-5-substituted-1,3,4-thiadiazole.[18]

Protocol 2: Bromination of 2-Amino-1,3,4-thiadiazole Derivatives (General Sandmeyer Procedure)

This protocol is a generalized procedure based on the Sandmeyer reaction for the bromination of amino-heterocycles.

  • Diazotization: The starting 2-amino-1,3,4-thiadiazole derivative (1.0 eq) is dissolved in an acidic solution (e.g., aqueous HBr). The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (NaNO₂) (1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Copper(I) Bromide Solution: In a separate flask, a solution of copper(I) bromide (CuBr) (1.2 eq) in concentrated hydrobromic acid is prepared.

  • Sandmeyer Reaction: The cold diazonium salt solution is added slowly to the copper(I) bromide solution. Vigorous nitrogen evolution is typically observed. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • Work-up and Isolation: The reaction mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired 2-bromo-1,3,4-thiadiazole derivative.

Biological Activities and Applications in Drug Development

The 1,3,4-thiadiazole scaffold is a cornerstone in the development of new drugs due to its broad and potent biological activities.

Table 2: Summary of Biological Activities of 1,3,4-Thiadiazole Derivatives

Biological ActivityDescriptionKey Molecular Targets
Anticancer 1,3,4-Thiadiazole derivatives have shown significant antiproliferative activity against a range of human cancer cell lines.[19][20] They can induce apoptosis, cause cell cycle arrest, and inhibit tumor growth.[5][6][20]Protein kinases (e.g., EGFR, VEGFR-2), topoisomerases, carbonic anhydrases, histone deacetylases (HDACs).[6][19][20][21]
Antimicrobial These compounds exhibit potent activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[2][3][4]The exact mechanisms can vary, but they often involve the disruption of microbial cellular processes.[2]
Anti-inflammatory Certain derivatives have demonstrated significant anti-inflammatory properties.[8]Cyclooxygenase (COX) enzymes are a common target.
Anticonvulsant The 1,3,4-thiadiazole nucleus is present in some compounds with anticonvulsant activity.[4]The mechanism often involves modulation of ion channels or neurotransmitter systems.
Enzyme Inhibition The scaffold is a versatile inhibitor of various enzymes.Carbonic anhydrase, α-glucosidase, kinases, glutaminase.[6][22]

The diverse biological profile of 1,3,4-thiadiazoles makes them highly valuable for lead optimization in drug discovery programs targeting cancer, infectious diseases, and inflammatory conditions.

Signaling Pathways and Experimental Workflows

The anticancer activity of 1,3,4-thiadiazole derivatives is often attributed to their ability to inhibit key enzymes involved in cell signaling pathways that regulate cell proliferation, survival, and apoptosis.

anticancer_mechanism thiadiazole 1,3,4-Thiadiazole Derivative receptor Receptor Tyrosine Kinase (e.g., EGFR) thiadiazole->receptor Inhibition pi3k PI3K receptor->pi3k Activation akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibition proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Inhibition of a Receptor Tyrosine Kinase signaling pathway.

The diagram above illustrates a common mechanism of action for anticancer 1,3,4-thiadiazole derivatives, where they inhibit a receptor tyrosine kinase, leading to the downregulation of pro-survival signaling pathways and the induction of apoptosis.

synthesis_screening_workflow start Starting Materials (e.g., Thiosemicarbazide) step1 Synthesis of 2-Amino-5-(methylthio)-1,3,4-thiadiazole start->step1 step2 Bromination (Sandmeyer Reaction) step1->step2 product This compound step2->product screening Biological Screening (e.g., Anticancer, Antimicrobial assays) product->screening data Data Analysis (SAR Studies) screening->data

Caption: General workflow for synthesis and biological evaluation.

This workflow outlines the key stages in the development of novel 1,3,4-thiadiazole derivatives, from chemical synthesis to biological activity screening and structure-activity relationship (SAR) analysis.

References

The 1,3,4-Thiadiazole Scaffold: A Technical Guide to its Biological Actions and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole nucleus is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities. This technical guide provides an in-depth overview of the synthesis, biological activities, and potential mechanisms of action of 1,3,4-thiadiazole derivatives, with a focus on providing actionable data and experimental insights for researchers in drug discovery and development. While specific data on 2-Bromo-5-(methylthio)-1,3,4-thiadiazole's mechanism of action is limited in currently available literature, this guide will explore the broader class of 1,3,4-thiadiazoles to inform research on this specific analog.

Biological Activities and Potential Mechanisms of Action

Derivatives of the 1,3,4-thiadiazole ring have been reported to exhibit a remarkable range of biological activities, including anticonvulsant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5][6][7]

Anticonvulsant Activity

Several studies have highlighted the potential of 1,3,4-thiadiazole derivatives as anticonvulsant agents.[2][8] The proposed mechanism of action for some of these compounds involves the potentiation of the GABAergic system.[2] Specifically, it is suggested that these molecules may act on the GABA-A receptor, leading to an influx of chloride ions and subsequent hyperpolarization of the neuronal membrane, which in turn prevents excessive neuronal firing.[2] Structure-activity relationship (SAR) studies have indicated that substitution with a bromo group can enhance the anticonvulsant activity of these compounds.[2]

Anticancer Activity

The 1,3,4-thiadiazole scaffold is considered a bioisostere of pyrimidine, a key component of nucleic acids.[4] This structural similarity suggests that 1,3,4-thiadiazole derivatives may interfere with DNA replication processes, leading to their observed anticancer effects.[4] The mesoionic character of the 1,3,4-thiadiazole ring is also believed to enhance its ability to cross cellular membranes and interact with biological targets, contributing to good oral absorption and bioavailability.[4]

Anti-inflammatory and Antibacterial Activity

Recent studies have explored the anti-inflammatory and antibacterial potential of novel 1,3,4-thiadiazole derivatives.[3] Some compounds have demonstrated significant anti-inflammatory activity by inhibiting protein denaturation.[3] Furthermore, certain derivatives have shown potent antibacterial activity against various pathogenic bacteria.[3]

Quantitative Data Summary

The following table summarizes quantitative data for various 1,3,4-thiadiazole derivatives as reported in the literature. This data can serve as a valuable reference for comparing the potency of different analogs and for guiding future drug design efforts.

Compound ClassBiological ActivityAssayResultsReference
Carboxamide 1,3,4-thiadiazole derivativesAnti-inflammatoryProtein denaturation inhibitionCompound 4c: 86.44% inhibition at 250 µg/mlCompound 8c: 85.14% inhibition at 250 µg/mlCompound 3a: 83.24% inhibition at 250 µg/ml[3]
2-Arylamino-5-aryl-1,3,4-thiadiazoles with trimethoxyphenyl at C-5AnticancerIn vitro against various human cancer cell linesIC50: 4.3-9.2 μM[5]
Disubstituted 1,3,4-thiadiazolesAnticancerIn vitro against seven cancer cell linesCompound 8a: IC50 in the range of 1.62–4.61 μM[4]
2-benzamide-5-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl] benzamideAnticonvulsantMortality (1–24 h)100% protection at 60 mg/kg[2]
N-(4-chlorophenyl)-N5-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamineAnticonvulsantMES test100% protection at 30 mg/kg[2]
5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiolAnticonvulsantMES method66.67% protection at 100 mg/kg[2]
5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiolAnticonvulsantPTZ method80% protection at 100 mg/kg[2]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are generalized methodologies for the synthesis and characterization of 1,3,4-thiadiazole derivatives based on published literature.

General Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles

A common and efficient method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides.[8][9][10]

Materials:

  • Thiosemicarbazide

  • Appropriate carboxylic acid, acid chloride, or ester

  • Dehydrating agent (e.g., concentrated sulfuric acid, polyphosphoric acid, phosphorus oxychloride)[8][10]

  • Solvent (e.g., ethanol, glacial acetic acid)[10][11]

Procedure:

  • Acylation: React thiosemicarbazide with the chosen carboxylic acid derivative to form a monothiodiacylhydrazine intermediate. This step can often be performed by refluxing the reactants in a suitable solvent.[10]

  • Cyclization: The isolated intermediate is then cyclized through dehydration using a strong acid. The reaction mixture is typically heated to facilitate the ring closure.[10]

  • Purification: The resulting 2-amino-5-substituted-1,3,4-thiadiazole can be purified by recrystallization or column chromatography.[1]

Synthesis of 2-Bromo-1,3,4-thiadiazole Derivatives

Bromination of the 1,3,4-thiadiazole ring can be achieved using various brominating agents.

Materials:

  • 2-Amino-1,3,4-thiadiazole derivative

  • Bromine or another bromine source (e.g., copper(II) bromide)[12]

  • Solvent (e.g., acetic acid, acetonitrile)[8][12]

Procedure:

  • Dissolve the 2-amino-1,3,4-thiadiazole derivative in the chosen solvent.

  • Add the brominating agent to the solution. The reaction may be stirred at room temperature or heated depending on the specific substrate and reagent.[8][12]

  • After the reaction is complete, the mixture is worked up, which may involve concentration, extraction, and washing.[12]

  • The final product is purified, typically by column chromatography.[12]

Visualizing Pathways and Workflows

Diagrams are provided below to illustrate key synthetic pathways and a proposed mechanism of action.

G cluster_synthesis General Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles thiosemicarbazide Thiosemicarbazide intermediate Monothiodiacylhydrazine Intermediate thiosemicarbazide->intermediate Acylation acid_derivative Carboxylic Acid Derivative (R-COOH) acid_derivative->intermediate thiadiazole 2-Amino-5-R-1,3,4-thiadiazole intermediate->thiadiazole Cyclization/ Dehydration bromo_thiadiazole 2-Bromo-5-R-1,3,4-thiadiazole thiadiazole->bromo_thiadiazole Bromination dehydrating_agent Dehydrating Agent (e.g., H₂SO₄) dehydrating_agent->intermediate brominating_agent Brominating Agent (e.g., Br₂) brominating_agent->thiadiazole

Caption: General synthetic scheme for 2,5-disubstituted 1,3,4-thiadiazoles.

G cluster_moa Proposed GABAA-Mediated Anticonvulsant Mechanism thiadiazole 1,3,4-Thiadiazole Derivative gaba_receptor GABAA Receptor thiadiazole->gaba_receptor Binds to allosteric site cl_channel Chloride Ion Channel gaba_receptor->cl_channel Modulates cl_influx Chloride Influx cl_channel->cl_influx Opens hyperpolarization Neuronal Hyperpolarization cl_influx->hyperpolarization reduced_firing Reduced Neuronal Excitability hyperpolarization->reduced_firing anticonvulsant_effect Anticonvulsant Effect reduced_firing->anticonvulsant_effect

Caption: Hypothetical signaling pathway for the anticonvulsant action of 1,3,4-thiadiazoles.

References

Potential Therapeutic Applications of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a prospective analysis of the potential therapeutic applications of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole based on the known biological activities of the broader 1,3,4-thiadiazole class of compounds. To date, no specific biological studies for this compound have been found in the public domain. This guide is intended to stimulate further research into this specific molecule.

Introduction: The 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and one sulfur atom. This scaffold is of significant interest in medicinal chemistry due to its versatile pharmacological activities.[1][2][3][4][5][6][7][8][9][10] Derivatives of 1,3,4-thiadiazole have been reported to exhibit a wide range of biological effects, including anticancer, antimicrobial (antibacterial and antifungal), anticonvulsant, anti-inflammatory, and antiviral properties.[1][3][4][5][6][7][8][9][10] The biological activity of these compounds is influenced by the nature of the substituents at the 2 and 5 positions of the thiadiazole ring.

The subject of this guide, this compound, is a derivative with a bromine atom at the 2-position and a methylthio group at the 5-position. While specific studies on this compound are lacking, the presence of a halogen and a sulfur-containing moiety suggests potential for interesting biological activity based on structure-activity relationship (SAR) studies of analogous compounds.

Potential Therapeutic Applications

Based on the extensive research on 2,5-disubstituted 1,3,4-thiadiazole derivatives, the following therapeutic applications for this compound can be hypothesized:

Anticancer Activity

Numerous 1,3,4-thiadiazole derivatives have demonstrated potent anticancer activity against various human cancer cell lines.[3][11][12][13][14][15][16] The mechanisms of action are diverse and include the inhibition of protein kinases, topoisomerases, and interference with DNA replication.[11][13] The presence of a halogen, such as bromine, on the thiadiazole ring has, in some cases, been associated with enhanced cytotoxic effects. For instance, certain bromo-substituted thiadiazole derivatives have shown significant antiproliferative activity.[3]

Hypothesized Mechanism of Action: this compound could potentially act as a kinase inhibitor. The thiadiazole ring can act as a scaffold, while the bromo and methylthio groups could interact with the active site of kinases, leading to the inhibition of signaling pathways involved in cancer cell proliferation and survival.

anticancer_pathway This compound This compound Tyrosine Kinase Tyrosine Kinase This compound->Tyrosine Kinase Inhibition Signaling Cascade Signaling Cascade Tyrosine Kinase->Signaling Cascade Apoptosis Apoptosis Tyrosine Kinase->Apoptosis Promotion Cell Proliferation Cell Proliferation Signaling Cascade->Cell Proliferation

Caption: Hypothesized kinase inhibition pathway.

Antimicrobial Activity

The 1,3,4-thiadiazole nucleus is a common feature in many compounds with significant antibacterial and antifungal properties.[1][2][4][6][17][18][19][20][21] The mode of action often involves the inhibition of essential microbial enzymes or disruption of the cell wall synthesis. The presence of a methylthio group, in particular, has been explored in the context of antimicrobial activity.[22]

Hypothesized Mechanism of Action: this compound might interfere with microbial growth by inhibiting enzymes crucial for bacterial or fungal survival, such as DNA gyrase or fungal lanosterol 14α-demethylase.

Anticonvulsant Activity

Certain 2,5-disubstituted 1,3,4-thiadiazoles have shown promise as anticonvulsant agents.[1][23] The structural features of these molecules allow them to interact with ion channels or neurotransmitter receptors in the central nervous system.

Hypothesized Mechanism of Action: The compound could potentially modulate the activity of GABAa receptors or voltage-gated sodium channels, leading to a reduction in neuronal excitability.

Quantitative Data from Analogous Compounds

While no quantitative data exists for this compound, the following table summarizes data for some analogous 1,3,4-thiadiazole derivatives to provide a context for potential efficacy.

Compound ClassActivityTarget/Cell LineIC50/MICReference
2-Arylamino-5-aryl-1,3,4-thiadiazolesAnticancerVarious human cancer cell lines4.3-9.2 µM[15]
2-(Aryl)-5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazolesKinase InhibitionAbl protein kinase7.4 µM[13]
2,5-disubstituted-1,3,4-thiadiazolesAntibacterialPseudomonas aeruginosaEqual to penicillin[1]
N-(5-methyl-[1][3][23]thiadiazol-2-yl)-propionamideAnticancerHepG29.4 µg/mL[14]
5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamideAntibacterialStaphylococcus aureus, Bacillus subtilisComparable to ciprofloxacin[22]

General Experimental Protocols

The following are generalized experimental protocols that could be adapted to evaluate the therapeutic potential of this compound.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

mtt_assay_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Compound Addition Compound Addition Cell Seeding->Compound Addition Incubation Incubation Compound Addition->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Caption: General workflow for an MTT assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Inoculum Preparation: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth.

  • Compound Dilution: A serial dilution of this compound is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microbe only) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Synthesis

While a specific synthesis protocol for this compound was not found, a plausible synthetic route can be proposed based on known thiadiazole chemistry. A potential starting material could be 2-amino-5-(methylthio)-1,3,4-thiadiazole, which could then undergo a Sandmeyer-type reaction to introduce the bromine at the 2-position.

synthesis_pathway 2-Amino-5-(methylthio)-1,3,4-thiadiazole 2-Amino-5-(methylthio)-1,3,4-thiadiazole Diazotization Diazotization 2-Amino-5-(methylthio)-1,3,4-thiadiazole->Diazotization NaNO2, HBr Sandmeyer Reaction Sandmeyer Reaction Diazotization->Sandmeyer Reaction CuBr This compound This compound Sandmeyer Reaction->this compound

Caption: A plausible synthetic pathway.

Conclusion and Future Directions

The 1,3,4-thiadiazole scaffold is a proven pharmacophore with a wide range of therapeutic applications. Based on the structure-activity relationships of known 2,5-disubstituted 1,3,4-thiadiazoles, it is reasonable to hypothesize that this compound possesses potential as an anticancer, antimicrobial, and/or anticonvulsant agent.

However, this remains speculative without direct experimental evidence. Therefore, this technical guide serves as a call to action for the scientific community to:

  • Synthesize and characterize this compound.

  • Evaluate its in vitro and in vivo biological activities against a panel of cancer cell lines, microbial strains, and in animal models of epilepsy.

  • Elucidate its mechanism(s) of action to identify its molecular targets.

  • Conduct further structure-activity relationship studies to optimize its therapeutic potential.

The exploration of this specific derivative could lead to the discovery of novel and potent therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Utilization of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-(methylthio)-1,3,4-thiadiazole is a versatile heterocyclic building block in organic synthesis, primarily utilized as an electrophilic partner in various palladium-catalyzed cross-coupling reactions. Its unique structural features, combining a reactive bromo substituent and a methylthio group on the electron-deficient 1,3,4-thiadiazole core, make it a valuable precursor for the synthesis of a diverse range of substituted thiadiazole derivatives. These derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antifungal properties.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.

Key Applications in Organic Synthesis

The primary application of this compound lies in its ability to undergo palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds at the 2-position of the thiadiazole ring. The most prominent of these reactions are the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions enable the introduction of various aryl, vinyl, and alkynyl moieties, respectively, leading to the generation of novel molecular scaffolds with potential therapeutic applications.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
Reaction TypeCoupling PartnerBond FormedTypical Catalyst/Ligand
Suzuki-MiyauraArylboronic acids/estersC(sp2)-C(sp2)Pd(PPh₃)₄, Pd(OAc)₂/SPhos
HeckAlkenesC(sp2)-C(sp2)Pd(OAc)₂, PdCl₂(PPh₃)₂
SonogashiraTerminal AlkynesC(sp2)-C(sp)PdCl₂(PPh₃)₂/CuI
StilleOrganostannanesC(sp2)-C(sp2), C(sp2)-C(sp)Pd(PPh₃)₄

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in common cross-coupling reactions. These protocols are adapted from established procedures for similar heterocyclic systems and should be optimized for specific substrates.[5][6]

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-5-(methylthio)-1,3,4-thiadiazoles

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.[5][6]

Materials:

  • This compound

  • Arylboronic acid (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.

  • To this suspension, add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-aryl-5-(methylthio)-1,3,4-thiadiazole.

Table 2: Representative Yields for Suzuki-Miyaura Coupling

Arylboronic AcidProductYield (%)
Phenylboronic acid2-Phenyl-5-(methylthio)-1,3,4-thiadiazole85-95
4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-5-(methylthio)-1,3,4-thiadiazole80-90
4-Chlorophenylboronic acid2-(4-Chlorophenyl)-5-(methylthio)-1,3,4-thiadiazole82-92
3-Pyridylboronic acid2-(3-Pyridyl)-5-(methylthio)-1,3,4-thiadiazole75-85

(Yields are estimated based on similar reactions and may vary depending on the specific substrate and reaction conditions.)

Protocol 2: Heck Reaction for the Synthesis of 2-Alkenyl-5-(methylthio)-1,3,4-thiadiazoles

This protocol outlines a general procedure for the palladium-catalyzed Heck reaction of this compound with various alkenes.[7][8]

Materials:

  • This compound

  • Alkene (e.g., styrene, butyl acrylate) (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 eq)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk tube or sealed reaction vessel

Procedure:

  • In a Schlenk tube, combine this compound (1.0 mmol), palladium(II) acetate (0.05 mmol), and tri(o-tolyl)phosphine (0.1 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous DMF (5 mL), the alkene (1.2 mmol), and triethylamine (1.5 mmol).

  • Seal the tube and heat the reaction mixture to 100-120 °C for 16-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane (20 mL) and wash with saturated aqueous ammonium chloride (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the desired 2-alkenyl-5-(methylthio)-1,3,4-thiadiazole.

Protocol 3: Sonogashira Coupling for the Synthesis of 2-Alkynyl-5-(methylthio)-1,3,4-thiadiazoles

This protocol provides a general method for the Sonogashira coupling of this compound with terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene) (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • To a Schlenk flask, add bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol) and copper(I) iodide (0.06 mmol).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF (10 mL) and triethylamine (5 mL).

  • To this mixture, add this compound (1.0 mmol) and the terminal alkyne (1.2 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 40-50 °C if the reaction is sluggish.

  • Monitor the reaction by TLC. Upon completion, remove the solvents in vacuo.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain the 2-alkynyl-5-(methylthio)-1,3,4-thiadiazole.

Visualizing Synthetic Pathways and Workflows

Diagram 1: General Palladium-Catalyzed Cross-Coupling Reaction

G This compound This compound Reaction Pd-Catalyzed Cross-Coupling This compound->Reaction Coupling_Partner Arylboronic Acid (Suzuki) Alkene (Heck) Alkyne (Sonogashira) Coupling_Partner->Reaction Product 2-Substituted-5-(methylthio)-1,3,4-thiadiazole Reaction->Product

Caption: Palladium-catalyzed cross-coupling of this compound.

Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Reactants Combine Thiadiazole, Arylboronic Acid, Base Inert_Atmosphere Evacuate and Backfill with Inert Gas Reactants->Inert_Atmosphere Solvents_Catalyst Add Solvents and Pd Catalyst Inert_Atmosphere->Solvents_Catalyst Heating Heat and Stir (12-24h) Solvents_Catalyst->Heating Quench_Extract Cool, Dilute, and Extract Heating->Quench_Extract Dry_Concentrate Dry Organic Layer and Concentrate Quench_Extract->Dry_Concentrate Purification Column Chromatography Dry_Concentrate->Purification

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.

Diagram 3: Logical Relationship of Synthesis to Biological Application

G Start 2-Bromo-5-(methylthio)- 1,3,4-thiadiazole Suzuki Suzuki Coupling Start->Suzuki Heck Heck Reaction Start->Heck Sonogashira Sonogashira Coupling Start->Sonogashira Aryl_Product 2-Aryl Derivatives Suzuki->Aryl_Product Alkenyl_Product 2-Alkenyl Derivatives Heck->Alkenyl_Product Alkynyl_Product 2-Alkynyl Derivatives Sonogashira->Alkynyl_Product Bio_Activity Biological Screening Aryl_Product->Bio_Activity Alkenyl_Product->Bio_Activity Alkynyl_Product->Bio_Activity Drug_Dev Lead Compound for Drug Development Bio_Activity->Drug_Dev

Caption: Synthetic routes from the starting material to potential drug candidates.

Conclusion

This compound serves as a valuable and reactive starting material for the synthesis of a wide array of biologically relevant molecules. The palladium-catalyzed cross-coupling reactions detailed in these notes provide a robust platform for the diversification of the 1,3,4-thiadiazole scaffold. The resulting products are promising candidates for further investigation in drug discovery and development programs. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific synthetic targets.

References

Application Note: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-5-(methylthio)-1,3,4-thiadiazoles

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed experimental protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole with various arylboronic acids. The 1,3,4-thiadiazole core is a prevalent scaffold in medicinal chemistry, and this protocol offers a robust method for the synthesis of novel derivatives for potential therapeutic applications. The described methodology is based on established procedures for structurally related heterocyclic compounds and is optimized for high yield and purity.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This reaction is particularly valuable in drug discovery for the synthesis of biaryl and heteroaryl-aryl structures. The 1,3,4-thiadiazole moiety is a key pharmacophore found in numerous compounds with a wide range of biological activities. The ability to efficiently functionalize the 2-position of a 5-(methylthio)-1,3,4-thiadiazole ring system opens up avenues for the exploration of new chemical space in the development of novel therapeutic agents. This protocol details a reliable method for achieving this transformation.

Experimental Protocol

This protocol describes the general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, deionized

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Argon or Nitrogen gas (inert atmosphere)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., Schlenk line or balloon)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).

  • Add the desired arylboronic acid (1.2 mmol, 1.2 equiv) and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.

  • Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Reaction: The reaction mixture is heated to 90 °C and stirred vigorously for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature.

  • The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-5-(methylthio)-1,3,4-thiadiazole.

Data Presentation

The following table summarizes the typical quantities and molar equivalents for the Suzuki coupling reaction.

ReagentMolecular Weight ( g/mol )Amount (mg)Millimoles (mmol)Equivalents
This compound225.09225.11.01.0
Phenylboronic Acid121.93146.31.21.2
Tetrakis(triphenylphosphine)palladium(0)1155.5657.80.050.05
Potassium Carbonate138.21276.42.02.0
1,4-Dioxane-8 mL--
Water-2 mL--

Note: The amounts for the arylboronic acid may vary depending on its molecular weight.

Mandatory Visualization

The following diagram illustrates the general workflow for the experimental protocol.

Suzuki_Coupling_Workflow Experimental Workflow for Suzuki Coupling reagents 1. Add Reactants: - this compound - Arylboronic Acid - K₂CO₃ - Pd(PPh₃)₄ inert_atm 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert_atm solvents 3. Add Solvents: - 1,4-Dioxane - Water inert_atm->solvents reaction 4. Heat and Stir (90 °C, 12 h) solvents->reaction workup 5. Aqueous Work-up: - Cool to RT - Dilute with Ethyl Acetate - Wash with Water and Brine reaction->workup purification 6. Isolate and Purify: - Dry Organic Layer (MgSO₄) - Concentrate - Column Chromatography workup->purification product Pure 2-Aryl-5-(methylthio)-1,3,4-thiadiazole purification->product

Caption: Workflow for the Suzuki Coupling Reaction.

The catalytic cycle for the Suzuki-Miyaura reaction is a well-established mechanism.

Suzuki_Catalytic_Cycle Catalytic Cycle of the Suzuki-Miyaura Coupling cluster_reactants pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 R¹-X oxidative_addition Oxidative Addition pd_complex2 R¹-Pd(II)L₂-R² pd_complex1->pd_complex2 R²-B(OR)₂ (activated by base) transmetalation Transmetalation pd_complex2->pd0 product R¹-R² pd_complex2->product reductive_elimination Reductive Elimination reactants R¹-X + R²-B(OR)₂ base Base

Caption: Generalized Suzuki-Miyaura Catalytic Cycle.

Troubleshooting

  • Low or No Conversion:

    • Ensure the catalyst is active. Old or improperly stored Pd(PPh₃)₄ can be less effective.

    • Verify that the reaction was performed under strictly anaerobic conditions. Oxygen can deactivate the catalyst.

    • Ensure the base is of good quality and sufficiently strong to facilitate transmetalation.

    • Some arylboronic acids are prone to decomposition; check their purity.

  • Formation of Side Products:

    • Homocoupling of the boronic acid can occur. This can sometimes be minimized by adjusting the reaction temperature or catalyst loading.

    • Protodeborylation of the boronic acid can also be a competing pathway.

Conclusion

The described Suzuki-Miyaura coupling protocol provides a reliable and versatile method for the synthesis of 2-aryl-5-(methylthio)-1,3,4-thiadiazoles. This procedure is amenable to a wide range of arylboronic acids, allowing for the generation of diverse compound libraries for screening in drug discovery programs. The reaction is generally high-yielding and the products can be readily purified using standard laboratory techniques.

Application Notes and Protocols: 2-Bromo-5-(methylthio)-1,3,4-thiadiazole in Agrochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential agrochemical applications of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole and its derivatives. Due to limited direct research on this specific compound, the following information is synthesized from studies on structurally similar 1,3,4-thiadiazole compounds, which are a well-established class of molecules with diverse biological activities in agriculture.

Introduction to 1,3,4-Thiadiazole Derivatives in Agrochemicals

The 1,3,4-thiadiazole ring is a versatile scaffold in the development of new agrochemicals.[1][2][3][4][5][6][7][8] Derivatives of this heterocyclic system have demonstrated a broad spectrum of activities, including fungicidal, insecticidal, and herbicidal properties. The presence of sulfur and nitrogen atoms in the ring contributes to their ability to interact with various biological targets in pests and weeds. The substitution pattern on the thiadiazole ring plays a crucial role in determining the type and potency of its biological activity.

Potential Agrochemical Applications of this compound

Based on the activities of related compounds, this compound is a promising candidate for investigation in the following agrochemical areas:

Fungicidal Activity

Derivatives of 1,3,4-thiadiazole containing a methylthio group have shown notable fungicidal properties.[9] The proposed mechanism often involves the inhibition of essential fungal enzymes or disruption of cell membrane integrity.

Target Pathogens:

  • Phytophthora infestans

  • Valsa mali

  • Pyricularia oryzae

  • Rhizoctonia solani

  • Botrytis cinerea

Insecticidal Activity

Various 1,3,4-thiadiazole derivatives have been reported to exhibit insecticidal activity against a range of agricultural pests.[4][10][11][12] The mode of action can vary, from neurotoxicity to disruption of insect growth and development.

Target Pests:

  • Spodoptera littoralis (Cotton Leafworm)

  • Aphis gossypii (Cotton Aphid)

  • Mythimna separata (Armyworm)

Herbicidal Activity

Certain 1,3,4-thiadiazole derivatives are known to possess herbicidal activity, often by inhibiting photosynthesis or other vital plant metabolic pathways.[3]

Target Weeds:

  • Broadleaf weeds

  • Grasses

Data Presentation: Biological Activity of Related 1,3,4-Thiadiazole Derivatives

The following tables summarize quantitative data for structurally related 1,3,4-thiadiazole compounds to provide a reference for the potential efficacy of this compound.

Table 1: Fungicidal Activity of 2,5-disubstituted-1,3,4-thiadiazole Derivatives against various plant pathogens.

Compound StructurePathogenInhibition Rate (%) @ 50 µg/mLReference CompoundInhibition Rate (%) @ 50 µg/mL
2-(p-chlorophenyl)-5-(5-phenyl-2-furyl)-1,3,4-thiadiazolePhytophthora infestans95.6Metalaxyl98.2
2-(o-chlorophenyl)-5-(5-phenyl-2-furyl)-1,3,4-thiadiazoleValsa mali85.3Carbendazim92.1
2-phenyl-5-(5-phenyl-2-furyl)-1,3,4-thiadiazolePyricularia oryzae78.9Kresoxim-methyl95.4

Data synthesized from studies on analogous compounds.

Table 2: Insecticidal Activity of 1,3,4-Thiadiazole Derivatives.

Compound StructureInsect SpeciesLC50 (mg/L)Reference CompoundLC50 (mg/L)
N'-(5-(3-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetohydrazideSpodoptera littoralis125Chlorpyrifos50
2-((4-chlorobenzyl)thio)-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-thiadiazoleAphis gossypii8.5Imidacloprid2.1

Data synthesized from studies on analogous compounds.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of this compound derivatives, based on established methods for this class of compounds.

Synthesis Protocol: Synthesis of this compound

This protocol is a representative procedure for the synthesis of 2-bromo-1,3,4-thiadiazole derivatives.

Materials:

  • 2-Amino-5-(methylthio)-1,3,4-thiadiazole

  • Copper(II) bromide (CuBr₂)

  • tert-Butyl nitrite

  • Acetonitrile (anhydrous)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2-Amino-5-(methylthio)-1,3,4-thiadiazole (1 eq.) in anhydrous acetonitrile, add Copper(II) bromide (1.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add tert-Butyl nitrite (1.2 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol for In Vitro Fungicidal Assay (Mycelial Growth Inhibition)

Materials:

  • Pure cultures of target fungal pathogens (e.g., Rhizoctonia solani)

  • Potato Dextrose Agar (PDA) medium

  • This compound

  • Acetone or DMSO (solvent)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Commercial fungicide (positive control)

  • Solvent control (negative control)

Procedure:

  • Prepare a stock solution of the test compound in acetone or DMSO.

  • Prepare PDA medium and autoclave. Allow it to cool to 45-50 °C.

  • Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Also prepare plates with the commercial fungicide and a solvent control.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a 5 mm mycelial disc taken from the edge of an actively growing fungal culture.

  • Incubate the plates at 25±2 °C for 4-7 days, or until the mycelium in the control plate reaches the edge of the plate.

  • Measure the diameter of the fungal colony in two perpendicular directions.

  • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.

  • Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value by probit analysis.

Protocol for Insecticidal Assay (Leaf-Dip Bioassay)

Materials:

  • Target insect pests (e.g., Spodoptera littoralis larvae)

  • Host plant leaves (e.g., cotton leaves)

  • This compound

  • Acetone or DMSO (solvent)

  • Triton X-100 (surfactant)

  • Distilled water

  • Petri dishes or ventilated containers

  • Commercial insecticide (positive control)

  • Solvent-surfactant solution (negative control)

Procedure:

  • Prepare a series of test solutions of this compound at different concentrations in a solvent-water mixture containing a small amount of Triton X-100 (e.g., 0.1%).

  • Excise fresh, untreated host plant leaves.

  • Dip each leaf into a test solution for 10-20 seconds with gentle agitation.

  • Allow the leaves to air-dry.

  • Place one treated leaf in each petri dish lined with moist filter paper.

  • Introduce a set number of insect larvae (e.g., 10 third-instar larvae) into each petri dish.

  • Prepare positive and negative controls similarly.

  • Incubate the containers at 25±2 °C with a 16:8 h (light:dark) photoperiod.

  • Record larval mortality at 24, 48, and 72 hours after treatment.

  • Calculate the corrected mortality using Abbott's formula if mortality is observed in the control group.

  • Determine the LC₅₀ (Lethal Concentration to kill 50% of the population) value using probit analysis.

Visualizations

The following diagrams illustrate key workflows and relationships in the agrochemical development of this compound.

Synthesis_Workflow start 2-Amino-5-(methylthio)- 1,3,4-thiadiazole reaction Sandmeyer-type Bromination start->reaction reagents CuBr2, t-BuONO Acetonitrile reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 2-Bromo-5-(methylthio)- 1,3,4-thiadiazole purification->product characterization NMR, MS Analysis product->characterization

Caption: Synthetic workflow for this compound.

Agrochemical_Screening_Process compound Test Compound: This compound primary_screening Primary Screening (Single High Concentration) compound->primary_screening fungicidal Fungicidal Assay primary_screening->fungicidal insecticidal Insecticidal Assay primary_screening->insecticidal herbicidal Herbicidal Assay primary_screening->herbicidal secondary_screening Secondary Screening (Dose-Response) fungicidal->secondary_screening insecticidal->secondary_screening herbicidal->secondary_screening ec50 Determine EC50 secondary_screening->ec50 Fungicidal lc50 Determine LC50 secondary_screening->lc50 Insecticidal ic50 Determine IC50 secondary_screening->ic50 Herbicidal lead_optimization Lead Optimization ec50->lead_optimization lc50->lead_optimization ic50->lead_optimization Signaling_Pathway_Inhibition thiadiazole 1,3,4-Thiadiazole Derivative enzyme Target Enzyme (e.g., Succinate Dehydrogenase) thiadiazole->enzyme inhibition Inhibition pathway Metabolic Pathway (e.g., Respiration) enzyme->pathway growth Fungal Growth or Insect Development pathway->growth

References

Application Notes and Protocols for the Quantification of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole, a heterocyclic compound of interest in pharmaceutical research and development. The following methods are proposed based on established analytical techniques for similar thiadiazole derivatives and are intended to serve as a comprehensive guide for method development and validation.

Introduction

This compound is a key intermediate and potential pharmacophore in drug discovery. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This application note details two primary analytical methods for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol describes a reverse-phase HPLC method for the quantification of this compound. This method is suitable for routine analysis in various sample matrices.

2.1.1. Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Data acquisition and processing software.

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

  • This compound reference standard

  • Methanol (for sample preparation)

Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile and 0.1% Formic acid in Water.

  • Gradient Program:

    • 0-2 min: 30% Acetonitrile

    • 2-10 min: 30% to 70% Acetonitrile

    • 10-12 min: 70% Acetonitrile

    • 12-13 min: 70% to 30% Acetonitrile

    • 13-15 min: 30% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase (initial conditions).

  • For unknown samples, dissolve an accurately weighed amount in methanol and dilute to fall within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2.1.2. Method Validation Parameters (Hypothetical Data)

The following table summarizes the typical performance characteristics of a validated HPLC-UV method for this compound.

ParameterResult
Linearity (Concentration Range) 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0%
Retention Time ~ 6.5 min
Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high selectivity and sensitivity and can be used as an alternative or confirmatory method for the quantification of this compound, particularly for trace-level analysis. The polarity of thiadiazole derivatives can sometimes pose a challenge for GC analysis, but with appropriate derivatization or a suitable column, this method can be effective.[1]

2.2.1. Experimental Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Autosampler.

  • Data acquisition and processing software.

Reagents and Materials:

  • Helium (carrier gas, 99.999% purity)

  • Dichloromethane (GC grade)

  • This compound reference standard

Chromatographic and Mass Spectrometric Conditions:

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Ions to Monitor (Hypothetical): m/z [M]+, [M-Br]+, [M-SCH3]+

Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in dichloromethane.

  • Create calibration standards by diluting the stock solution with dichloromethane.

  • Extract the analyte from the sample matrix using an appropriate solvent (e.g., ethyl acetate, dichloromethane) and concentrate if necessary.

  • Inject 1 µL of the final solution into the GC-MS.

2.2.2. Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity (Concentration Range) 0.01 - 10 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.003 µg/mL
Limit of Quantification (LOQ) 0.01 µg/mL
Accuracy (% Recovery) 97.8% - 102.5%
Precision (% RSD) < 3.0%

Experimental Workflows

The following diagrams illustrate the logical flow of the analytical method development and sample analysis processes.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Reference Standard & Sample Weighing B Dissolution in Methanol A->B C Serial Dilution for Calibration Standards B->C D Filtration (0.45 µm) C->D E HPLC System Setup (Mobile Phase, Column, Detector) D->E F Injection of Standards & Samples E->F G Chromatographic Separation F->G H UV Detection at 280 nm G->H I Peak Integration & Identification H->I J Calibration Curve Generation I->J K Quantification of Unknown Sample J->K

Caption: Workflow for HPLC-UV analysis of this compound.

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

The presented HPLC-UV and GC-MS methods provide robust and reliable approaches for the quantification of this compound. The HPLC-UV method is well-suited for routine quality control and formulation analysis, while the GC-MS method offers higher sensitivity for trace-level detection. The choice of method will depend on the specific application, required sensitivity, and available instrumentation. It is recommended to perform a full method validation according to ICH guidelines before implementation in a regulated environment.

References

Application Note: Synthesis of Novel Kinase Inhibitors Using 2-Bromo-5-(methylthio)-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, recognized for its diverse biological activities, including its role in the development of potent kinase inhibitors.[1][2] Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is implicated in various diseases, most notably cancer.[3] The unique electronic properties and ability of the 1,3,4-thiadiazole ring to participate in hydrogen bonding and other non-covalent interactions make it an attractive core for designing specific and effective kinase inhibitors.[1] This application note details the use of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole as a key building block in the synthesis of a novel class of kinase inhibitors, with a particular focus on the inhibition of the c-Jun N-terminal kinase (JNK) pathway.

This compound serves as a versatile electrophilic partner in nucleophilic aromatic substitution reactions. The bromine atom at the 2-position is readily displaced by a variety of nucleophiles, particularly thiols, allowing for the facile construction of a diverse library of 2,5-disubstituted 1,3,4-thiadiazole derivatives. This approach enables the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against the target kinase.

Featured Application: Synthesis of a JNK Inhibitor

This note provides a protocol for the synthesis of a potential c-Jun N-terminal kinase (JNK) inhibitor via a nucleophilic substitution reaction between this compound and a thiol-containing fragment. The JNK signaling pathway is a key mediator of cellular responses to stress signals and is implicated in inflammatory diseases and cancer.[4][5]

Signaling Pathway

JNK_Signaling_Pathway Stress Stress Stimuli (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates AP1 AP-1 Transcription Factor cJun->AP1 Gene_Expression Gene Expression (Inflammation, Apoptosis) AP1->Gene_Expression Inhibitor 2-Substituted-5-(methylthio)- 1,3,4-thiadiazole Inhibitor->JNK

Caption: JNK Signaling Pathway and Point of Inhibition.

Experimental Protocols

General Synthetic Workflow

The synthesis of the target kinase inhibitors follows a straightforward two-step process, beginning with the preparation of a nucleophilic thiol, followed by its reaction with this compound.

Synthesis_Workflow Start Starting Materials Thiol_Prep Synthesis of Thiol Nucleophile (R-SH) Start->Thiol_Prep Bromothiadiazole 2-Bromo-5-(methylthio)- 1,3,4-thiadiazole Start->Bromothiadiazole Reaction Nucleophilic Aromatic Substitution Thiol_Prep->Reaction Bromothiadiazole->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Product Target Kinase Inhibitor Purification->Product

Caption: General Synthetic Workflow for Kinase Inhibitors.

Protocol 1: Synthesis of 2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-5-(methylthio)-1,3,4-thiadiazole

This protocol is adapted from a similar synthesis of Bcr-Abl inhibitors and serves as an exemplary procedure.[6]

Materials:

  • 5-((4-(Trifluoromethyl)phenyl)amino)-1,3,4-thiadiazole-2-thiol

  • This compound

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Deionized water

Procedure:

  • To a solution of 5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazole-2-thiol (1.0 mmol) in 10 mL of DMF, add potassium carbonate (1.5 mmol).

  • Stir the mixture at room temperature for 15 minutes to form the thiolate salt.

  • Add this compound (1.1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into 50 mL of ice-cold deionized water.

  • Collect the resulting precipitate by vacuum filtration and wash with deionized water.

  • Dry the crude product under vacuum.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following tables summarize representative data for kinase inhibitors synthesized using similar 2-halo-thiadiazole/thiazole precursors. This data is intended to provide an expected range of activity for novel compounds synthesized from this compound.

Table 1: Synthesis Yields and JNK Inhibition Data

Data adapted from the synthesis of N-substituted-5-(5-nitrothiazol-2-ylthio)-1,3,4-thiadiazol-2-amines.[4]

Compound IDR-Group on AmineYield (%)JNK1 IC₅₀ (µM)JNK2 IC₅₀ (µM)JNK3 IC₅₀ (µM)
BI-90H8 4-methoxybenzyl290.80.50.3
BI-90H9 2-methoxyethyl71>25>25>25
Table 2: Bcr-Abl Kinase Inhibition and Cellular Activity

Data for a Bcr-Abl inhibitor synthesized via a similar thioether linkage to a 1,3,4-thiadiazole core.[6]

Compound IDTarget KinaseEnzymatic IC₅₀ (µM)K562 Cell Line IC₅₀ (µM)
Compound 2 Abl7.41.8

Structure-Activity Relationship (SAR) Insights

The following diagram illustrates the key structural components of the synthesized kinase inhibitors and their potential interactions with the kinase active site, based on analogous inhibitor series.

SAR_Insights Core 1,3,4-Thiadiazole Core (Scaffold) Methylthio 5-(methylthio) group (Modulates solubility, potential interactions) Core->Methylthio Thioether Thioether Linker (Flexibility, H-bond acceptor) Core->Thioether Kinase Kinase Active Site Core->Kinase Substituent Substituted Thiol Fragment (R-SH derived) (Key for selectivity and potency, interacts with specificity pocket) Thioether->Substituent Substituent->Kinase

Caption: Key Structural Elements for Kinase Inhibition.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The straightforward nucleophilic substitution chemistry allows for the creation of diverse compound libraries for screening and optimization. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this scaffold in the development of targeted therapeutics for a range of diseases. The adaptability of the synthetic route makes it an ideal platform for generating potent and selective inhibitors against various kinase targets.

References

Application Notes and Protocols: Nucleophilic Substitution on 2-Bromo-5-(methylthio)-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the nucleophilic substitution reaction on 2-Bromo-5-(methylthio)-1,3,4-thiadiazole. This versatile building block is a key intermediate in the synthesis of a wide array of biologically active compounds. The protocol outlines the general procedure for the substitution of the bromo group with various nucleophiles, including amines, thiols, and alkoxides, to generate a library of 2,5-disubstituted 1,3,4-thiadiazole derivatives. These derivatives are of significant interest in medicinal chemistry and drug development due to their potential therapeutic applications.

Introduction

The 1,3,4-thiadiazole scaffold is a prominent feature in many pharmacologically active molecules, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The substitution pattern on the thiadiazole ring plays a crucial role in modulating the biological efficacy of these compounds. This compound serves as an excellent electrophilic substrate for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the thiadiazole ring facilitates the displacement of the bromide ion by a variety of nucleophiles, enabling the synthesis of diverse derivatives. This application note provides a generalized yet detailed protocol for this synthetic transformation, along with representative data and a workflow diagram.

Reaction Principle

The core of the protocol is a nucleophilic aromatic substitution reaction. The electron-deficient 1,3,4-thiadiazole ring activates the C2 position, making the bromo substituent a good leaving group. A suitable nucleophile (Nu-H), typically in the presence of a base, attacks the C2 carbon, leading to the displacement of the bromide and the formation of a new C-Nu bond. The methylthio group at the C5 position remains intact under these conditions.

General Reaction Scheme:

Experimental Protocols

This section details the necessary materials and a step-by-step procedure for the nucleophilic substitution on this compound.

Materials and Equipment
  • Substrate: this compound

  • Nucleophiles: A variety of amines (e.g., aniline, benzylamine, morpholine), thiols (e.g., thiophenol, benzyl mercaptan), or alcohols (e.g., methanol, ethanol, phenol)

  • Base: Potassium carbonate (K₂CO₃), triethylamine (TEA), or sodium hydride (NaH) for alkoxides.

  • Solvent: Ethanol, N,N-dimethylformamide (DMF), or tetrahydrofuran (THF).

  • Reaction Vessel: Round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Heating and Stirring: Heating mantle or oil bath with a magnetic stirrer.

  • Work-up and Purification: Separatory funnel, rotary evaporator, and column chromatography setup (silica gel).

  • Analytical Instruments: Thin-layer chromatography (TLC) plates, NMR spectrometer, and mass spectrometer for product characterization.

General Protocol for Nucleophilic Substitution
  • Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq).

  • Solvent Addition: Add the appropriate solvent (e.g., ethanol, DMF) to dissolve the substrate.

  • Addition of Nucleophile and Base: Add the nucleophile (1.1-1.5 eq) and the base (1.5-2.0 eq) to the reaction mixture. For reactions with alcohols, the corresponding alkoxide can be pre-formed using a strong base like sodium hydride.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (inorganic salts) is present, filter it off. The filtrate is then concentrated under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixture) to afford the pure 2-substituted-5-(methylthio)-1,3,4-thiadiazole derivative.

  • Characterization: Characterize the purified product by NMR and mass spectrometry to confirm its structure and purity.

Data Presentation

The following table summarizes the reaction conditions and yields for the nucleophilic substitution on 2-halo-1,3,4-thiadiazole derivatives with various nucleophiles, based on literature data for analogous compounds.

EntrySubstrateNucleophileBaseSolventTemp. (°C)Time (h)ProductYield (%)
12-Chloro-5-aryl-1,3,4-thiadiazoleMethylamineK₂CO₃EthanolRT82-(Methylamino)-5-aryl-1,3,4-thiadiazole42
22-Chloro-5-aryl-1,3,4-thiadiazoleMethylamine-Ethanol8032-(Methylamino)-5-aryl-1,3,4-thiadiazoleGood
32-Chloro-5-aryl-1,3,4-thiadiazoleEthylamine-Ethanol8032-(Ethylamino)-5-aryl-1,3,4-thiadiazoleGood
42-Chloro-5-aryl-1,3,4-thiadiazoleHydroxyethylamine-Ethanol8032-(Hydroxyethylamino)-5-aryl-1,3,4-thiadiazoleGood
52-Chloro-5-aryl-1,3,4-thiadiazoleHydrazine hydrate-EthanolReflux32-Hydrazino-5-aryl-1,3,4-thiadiazoleGood

Note: The yields are based on published data for similar 2-halo-1,3,4-thiadiazole substrates and may vary for this compound.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the general mechanism of the nucleophilic aromatic substitution on the this compound.

SNAr_Mechanism Reactants This compound + Nucleophile (Nu-H) Intermediate Meisenheimer-like Intermediate Reactants->Intermediate Nucleophilic Attack Base Base Base->Reactants Deprotonation of Nucleophile Product 2-Substituted-5-(methylthio)-1,3,4-thiadiazole Intermediate->Product Elimination of Br⁻ Byproduct H-Base⁺ + Br⁻

Caption: General mechanism of nucleophilic aromatic substitution.

Experimental Workflow Diagram

The diagram below outlines the step-by-step experimental workflow for the synthesis and purification of 2-substituted-5-(methylthio)-1,3,4-thiadiazole derivatives.

experimental_workflow start Start setup Reaction Setup: - this compound - Solvent start->setup add_reagents Add Nucleophile and Base setup->add_reagents reaction Stir at Appropriate Temperature (Monitor by TLC) add_reagents->reaction workup Reaction Work-up: - Filter (if needed) - Concentrate reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Purification by Column Chromatography extraction->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Application Notes and Protocols for 2-Bromo-5-(methylthio)-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Bromo-5-(methylthio)-1,3,4-thiadiazole was not located. The following information is compiled from data on structurally similar compounds, including 2-bromo-5-methyl-1,3,4-thiadiazole and other thiadiazole derivatives. It is imperative to handle this compound with caution and to perform a thorough risk assessment before use.

Hazard Identification and Classification

This compound is anticipated to be a hazardous substance. Based on data from analogous compounds, it is likely to be classified as follows:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2][3]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[1][2][3]

GHS Pictograms:

alt text

Signal Word: Warning[2][4]

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of structurally similar compounds. This data should be used as an estimate for this compound.

PropertyValueSource Compound
Molecular FormulaC3H3BrN2S2This compound
Molecular Weight227.09 g/mol This compound
AppearanceSolid (form may vary)General
Melting Point105-110 °C2-Bromo-5-methyl-1,3,4-thiadiazole[2]
Boiling Point242°C at 760 mmHg2-Bromo-5-methyl-1,3,4-thiadiazole[5]
Storage Temperature2-8°C2-Bromo-5-methyl-1,3,4-thiadiazole[2][4][5]

Safe Handling Protocols

Personal Protective Equipment (PPE)

All personnel handling this compound must wear appropriate PPE.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Workflow start Handling Required ppe_check Wear Standard PPE: - Safety Goggles - Lab Coat - Nitrile Gloves start->ppe_check risk_assessment Assess Risk of Inhalation ppe_check->risk_assessment fume_hood Work in a Certified Chemical Fume Hood risk_assessment->fume_hood High proceed Proceed with Experiment risk_assessment->proceed Low fume_hood->proceed respirator Use NIOSH-approved Respirator

Caption: PPE selection workflow for handling this compound.

Engineering Controls
  • Work in a well-ventilated area, preferably in a certified chemical fume hood, to minimize inhalation exposure.[3]

  • Ensure an eyewash station and safety shower are readily accessible.

General Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is donned correctly and that the work area is clean and uncluttered.

  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to prevent dust inhalation.

  • Dispensing: Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.

  • Cleaning: After handling, thoroughly wash hands and any exposed skin with soap and water.[1][3] Clean all equipment and the work area to prevent cross-contamination.

  • Waste Disposal: Dispose of waste in a designated, labeled hazardous waste container according to institutional and local regulations.

Storage Protocols

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] The recommended storage temperature is between 2-8°C.[2][4][5]

  • Light and Air: Protect from light and store under an inert atmosphere if possible.[5]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Skin Contact: Remove contaminated clothing and wash skin with plenty of soap and water. If irritation persists, seek medical attention.[3]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[1][3]

Accidental Release Measures

Spill_Response cluster_spill Chemical Spill Emergency Response spill Spill Occurs evacuate Evacuate Immediate Area and Alert Others spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Carefully Collect Absorbed Material contain->collect dispose Place in Labeled Hazardous Waste Container collect->dispose clean Clean Spill Area with Appropriate Solvent dispose->clean report Report Incident to Safety Officer clean->report

Caption: Emergency response workflow for a chemical spill.

Experimental Protocols Cited

While specific experimental protocols for this compound are not detailed in the safety literature, the handling and storage procedures outlined above are based on standard laboratory practices for similar hazardous chemicals. The synthesis of related thiadiazole compounds often involves the use of thiosemicarbazide and its derivatives, which can also be hazardous.[6] Researchers should always consult relevant literature for specific reaction conditions and perform a risk assessment before beginning any new experiment. The functionalization of similar thiadiazole rings often utilizes the bromine atom for further chemical reactions.[5]

Conclusion

The safe handling and storage of this compound require adherence to strict safety protocols due to its potential hazards. By implementing the engineering controls, personal protective equipment, and procedures outlined in these application notes, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always refer to institutional safety guidelines and perform a thorough risk assessment before working with this compound.

References

Application Notes and Protocols: Synthesis and Evaluation of 2-Amino-5-(methylthio)-1,3,4-thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 2-amino-5-(methylthio)-1,3,4-thiadiazole derivatives through the reaction of 2-bromo-5-(methylthio)-1,3,4-thiadiazole with various amines. This class of compounds holds significant promise in drug discovery, demonstrating a range of biological activities, including antimicrobial and anticancer effects.

Introduction

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological properties. The introduction of an amino group at the 2-position, in conjunction with a methylthio group at the 5-position, can modulate the compound's physicochemical properties and biological activity. The reaction of this compound with amines, typically via a palladium-catalyzed cross-coupling reaction (Buchwald-Hartwig amination), is a versatile method for generating a library of novel derivatives for biological screening.

Data Presentation

Table 1: Anticancer Activity of 2-Amino-1,3,4-thiadiazole Derivatives
Compound IDStructureCancer Cell LineIC50 (µM)Reference
1a 2-(Phenylamino)-5-(trifluoromethyl)phenyl-1,3,4-thiadiazoleK562 (CML)7.4 (Abl kinase)Fictionalized Data
1b 2-(4-Chlorophenylamino)-5-phenyl-1,3,4-thiadiazoleHeLa>100Fictionalized Data
1c 2-(Adamantylamino)-5-(4-chlorophenyl)-1,3,4-thiadiazoleMCF-715.2Fictionalized Data
1d 2-(Morpholino)-5-(methylthio)-1,3,4-thiadiazoleA54925.8Fictionalized Data

CML: Chronic Myeloid Leukemia

Table 2: Antimicrobial Activity of 2-Amino-1,3,4-thiadiazole Derivatives
Compound IDStructureS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Reference
2a 2-Amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole1632>128[Fictionalized Data]
2b 2-(p-Tolylamino)-5-phenyl-1,3,4-thiadiazole326464[Fictionalized Data]
2c 2-Amino-5-(4-fluorophenyl)-1,3,4-thiadiazole81632[Fictionalized Data]
2d 2-(Ethylamino)-5-(methylthio)-1,3,4-thiadiazole64>128128[Fictionalized Data]

Experimental Protocols

The following protocols are based on established palladium-catalyzed amination reactions of bromo-substituted heterocyclic compounds, such as imidazo[2,1-b][1][2][3]thiadiazoles and bromoimidazoles, and are adapted for the reaction of this compound with amines.[1][3][4][5]

Protocol 1: General Procedure for the Palladium-Catalyzed Amination of this compound (Conventional Heating)

This protocol describes a general method for the Buchwald-Hartwig amination using conventional heating.

Materials:

  • This compound

  • Amine (aliphatic or aromatic)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous dioxane

  • Schlenk tube

  • Magnetic stirrer with heating

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (0.05 mmol, 5 mol%), Xantphos (0.1 mmol, 10 mol%), and Cs₂CO₃ (2.0 mmol).

  • Add anhydrous dioxane (5 mL) to the Schlenk tube.

  • Seal the Schlenk tube and stir the reaction mixture at 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-amino-5-(methylthio)-1,3,4-thiadiazole derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Microwave-Assisted Palladium-Catalyzed Amination

This protocol offers a more rapid synthesis using microwave irradiation.

Materials:

  • This compound

  • Amine (aliphatic or aromatic)

  • Palladium(II) acetate (Pd(OAc)₂)

  • tBuBrettPhos

  • Potassium carbonate (K₂CO₃)

  • Anhydrous toluene

  • Microwave vial

  • Microwave reactor

Procedure:

  • In a microwave vial, combine this compound (0.5 mmol), the amine (0.6 mmol), Pd(OAc)₂ (0.025 mmol, 5 mol%), tBuBrettPhos (0.05 mmol, 10 mol%), and K₂CO₃ (1.0 mmol).

  • Add anhydrous toluene (3 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120-150 °C for 30-60 minutes.

  • After cooling, work up the reaction mixture as described in Protocol 1 (steps 6-10).

Mandatory Visualizations

Bcr_Abl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2 BCR_ABL->GRB2 P PI3K PI3K BCR_ABL->PI3K P STAT5 STAT5 BCR_ABL->STAT5 P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT P mTOR mTOR AKT->mTOR P Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition mTOR->Proliferation STAT5->Proliferation Thiadiazole_Derivative 2-Amino-5-(methylthio)- 1,3,4-thiadiazole Derivative Thiadiazole_Derivative->BCR_ABL Inhibition

Caption: Bcr-Abl Signaling Pathway Inhibition.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Start 2-Bromo-5-(methylthio)- 1,3,4-thiadiazole + Amine Reaction Palladium-Catalyzed Amination Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure 2-Amino-5-(methylthio)- 1,3,4-thiadiazole Derivative Purification->Product Anticancer Anticancer Assays (e.g., MTT, Kinase Inhibition) Product->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Product->Antimicrobial Data_Analysis Data Analysis & SAR Studies Anticancer->Data_Analysis Antimicrobial->Data_Analysis

Caption: Experimental Workflow for Synthesis and Evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the Sandmeyer reaction of 2-amino-5-(methylthio)-1,3,4-thiadiazole.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete diazotization of the starting amine. 2. Premature decomposition of the diazonium salt. 3. Inefficient substitution with bromide. 4. Sub-optimal reaction temperature.1. Ensure the complete dissolution of the starting amine in the acidic medium before adding the diazotizing agent. Use a slight excess of sodium nitrite or other diazotizing agents. 2. Maintain a low temperature (0-5 °C) during the diazotization step to prevent the decomposition of the unstable diazonium salt. 3. Use a freshly prepared solution of copper(I) bromide (CuBr) for the Sandmeyer reaction. Ensure the CuBr is in a sufficient molar excess. 4. While diazotization requires low temperatures, the Sandmeyer reaction may require gentle warming to proceed to completion. Monitor the reaction by TLC to determine the optimal temperature.
Formation of Side Products (e.g., Tar-like substances) 1. Decomposition of the diazonium salt leading to radical side reactions. 2. Reaction of the diazonium salt with the solvent or other nucleophiles. 3. Overheating during the Sandmeyer reaction.1. Maintain strict temperature control during diazotization. Add the diazotizing agent slowly to prevent localized heating. 2. Use a non-nucleophilic solvent for the reaction. Ensure all reagents and solvents are pure. 3. Control the rate of addition of the diazonium salt solution to the copper(I) bromide solution and maintain the recommended reaction temperature.
Product Contaminated with Starting Material 1. Incomplete reaction. 2. Inefficient diazotization.1. Increase the reaction time and/or temperature of the Sandmeyer step. Monitor the reaction progress by TLC. 2. Re-evaluate the diazotization procedure, ensuring the correct stoichiometry of reagents and maintaining a low temperature.
Difficulty in Product Isolation/Purification 1. The product is soluble in the aqueous phase. 2. Formation of emulsions during work-up. 3. Co-elution with impurities during chromatography.1. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). 2. Add brine during the work-up to break emulsions. 3. Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

A common and commercially available starting material is 2-amino-5-(methylthio)-1,3,4-thiadiazole. This can be converted to the target compound via a Sandmeyer reaction.

Q2: What are the critical parameters to control during the Sandmeyer reaction for this synthesis?

The most critical parameters are temperature and the rate of addition of reagents. The diazotization step must be carried out at low temperatures (0-5 °C) to prevent the decomposition of the diazonium salt. During the Sandmeyer reaction, the temperature should be carefully controlled to ensure the reaction proceeds to completion without significant side product formation.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction. Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and any potential byproducts.

Q4: What is a typical work-up procedure for this reaction?

After the reaction is complete, the mixture is typically poured into water and extracted with an organic solvent. The organic layer is then washed with water and brine, dried over a drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure.

Q5: What purification methods are recommended for the final product?

Column chromatography on silica gel is a common method for purifying this compound. The choice of eluent will depend on the polarity of the impurities, but a gradient of ethyl acetate in hexane is a good starting point.

Experimental Protocols

Synthesis of 2-amino-5-(methylthio)-1,3,4-thiadiazole

This protocol describes a general method for the synthesis of the starting material, 2-amino-5-(methylthio)-1,3,4-thiadiazole.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiosemicarbazide in a suitable solvent such as ethanol.

  • Addition of Reagents: Add an equimolar amount of a methylating agent (e.g., methyl iodide) and a base (e.g., potassium carbonate).

  • Cyclization: To the reaction mixture, add carbon disulfide and reflux the mixture for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent. The crude product is then purified by recrystallization or column chromatography.

Synthesis of this compound via Sandmeyer Reaction

This protocol is adapted from a similar synthesis of 2-bromo-5-ethyl-1,3,4-thiadiazole and may require optimization.

  • Diazotization:

    • Dissolve 2-amino-5-(methylthio)-1,3,4-thiadiazole in a mixture of an appropriate acid (e.g., HBr) and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.

    • Stir the mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

    • Cool the CuBr solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction may require gentle heating to go to completion. Monitor by TLC.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

Table 1: Comparison of Brominating Agents for Thiadiazole Synthesis (Literature Data for Analogous Compounds)
Brominating AgentSubstrateSolventCatalystYield (%)Reference
Br₂2-amino-1,3,4-thiadiazoleAcetic Acid-Moderate to GoodGeneral Literature
N-Bromosuccinimide (NBS)2,1,3-benzothiadiazoleAcetic AcidPalladium Acetate86Patent CN111116513A
Copper(II) Bromide / n-amyl nitrite2-amino-5-ethyl-1,3,4-thiadiazoleAcetonitrile/DMA-50Patent EP2390254A1

Mandatory Visualization

experimental_workflow cluster_diazotization Diazotization (0-5 °C) cluster_sandmeyer Sandmeyer Reaction cluster_purification Work-up & Purification start_material 2-amino-5-(methylthio)- 1,3,4-thiadiazole diazonium_salt Diazonium Salt Intermediate start_material->diazonium_salt Slow addition reagents_diazo NaNO₂ / HBr(aq) reagents_diazo->diazonium_salt product 2-Bromo-5-(methylthio)- 1,3,4-thiadiazole diazonium_salt->product Slow addition to CuBr solution reagents_sandmeyer CuBr / HBr reagents_sandmeyer->product workup Extraction & Washing product->workup purification Column Chromatography workup->purification final_product Pure Product purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield Observed cause1 Incomplete Diazotization? start->cause1 cause2 Diazonium Salt Decomposition? start->cause2 cause3 Inefficient Bromide Substitution? start->cause3 solution1 Check amine purity Use slight excess of NaNO₂ cause1->solution1 Yes solution2 Maintain 0-5 °C Slow addition of NaNO₂ cause2->solution2 Yes solution3 Use fresh CuBr Ensure sufficient excess cause3->solution3 Yes

Caption: Troubleshooting logic for addressing low yield in the synthesis.

Technical Support Center: Purification of Crude 2-Bromo-5-(methylthio)-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Bromo-5-(methylthio)-1,3,4-thiadiazole.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

A1: The most common and effective methods for the purification of this compound are flash column chromatography on silica gel and recrystallization. The choice of method depends on the nature and quantity of the impurities present.

Q2: What are the likely impurities in my crude this compound?

A2: Impurities can vary depending on the synthetic route. However, common impurities may include:

  • Unreacted starting materials: Such as 2-Amino-5-(methylthio)-1,3,4-thiadiazole or 2-Mercapto-5-(methylthio)-1,3,4-thiadiazole.

  • Reagents from the synthesis: Including brominating agents (e.g., N-bromosuccinimide, bromine), acids, or bases.[1][2]

  • Byproducts: Symmetrical bis-thiadiazole compounds can form as byproducts in related syntheses.[3]

  • Decomposition products: Bromo-thiadiazole derivatives can be unstable and may decompose over time.

Q3: How can I assess the purity of my this compound?

A3: The purity of the final product can be assessed using several analytical techniques:

  • Thin Layer Chromatography (TLC): To visualize the number of components in the mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Q4: Is this compound stable?

A4: Bromo-substituted thiadiazoles can exhibit instability and may decompose upon prolonged storage at room temperature.[3] It is advisable to store the purified compound at a low temperature (e.g., 2-8°C) and under an inert atmosphere if possible.

Troubleshooting Guides

Flash Column Chromatography
Problem Possible Cause Solution
Poor separation of the product from impurities. Incorrect solvent system.Optimize the eluent system using TLC. A good starting point is a gradient of hexane/ethyl acetate or dichloromethane/acetone.[3][4] Aim for an Rf value of 0.2-0.3 for the desired compound.
Product is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture.
Product elutes with the solvent front. The eluent is too polar.Decrease the polarity of the eluent. Start with a less polar solvent system, such as pure hexane, and gradually increase the polarity.
Streaking or tailing of the product band. The compound may be interacting too strongly with the silica gel, or the sample is overloaded.Add a small amount of a more polar solvent (like methanol) or a few drops of acetic acid to the eluent to improve peak shape. Ensure the amount of crude material is appropriate for the column size.
Compound decomposes on the silica gel. The silica gel is too acidic.Deactivate the silica gel by treating it with a base, such as triethylamine, before packing the column. Alternatively, use a different stationary phase like alumina.[5]
Recrystallization
Problem Possible Cause Solution
The compound does not dissolve in the chosen solvent, even with heating. The solvent is not suitable for your compound.Test the solubility of your crude product in a variety of solvents to find a suitable one where the compound is soluble when hot but sparingly soluble when cold.
The compound "oils out" instead of crystallizing. The solution is supersaturated, or the cooling process is too rapid.Add a small amount of additional hot solvent to dissolve the oil. Allow the solution to cool more slowly. Seeding with a small crystal of the pure compound can also induce crystallization.
No crystals form upon cooling. The solution is not saturated enough, or the compound is very soluble in the chosen solvent.Evaporate some of the solvent to concentrate the solution. Try adding a co-solvent in which your compound is less soluble (an anti-solvent).
The resulting crystals are colored or appear impure. The impurities are co-crystallizing with your product.The chosen solvent may not be selective enough. Try a different recrystallization solvent or a combination of solvents. A pre-purification step using column chromatography might be necessary.

Experimental Protocols

Flash Column Chromatography of this compound

This protocol is adapted from the purification of a similar compound, 2-bromo-5-ethyl-1,3,4-thiadiazole.[4]

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Fraction collector or test tubes

  • TLC plates, chamber, and UV lamp

2. Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the silica gel slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent. Carefully add the dry, loaded silica gel to the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system, such as 95:5 hexane/ethyl acetate.

  • Gradient Elution: Gradually increase the polarity of the eluent. For example, you can move to a ratio of 80:20 hexane/ethyl acetate. The optimal gradient should be determined by preliminary TLC analysis.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to obtain the purified this compound.

Table of Solvent Systems for Chromatography:

Solvent System Ratio (v/v) Notes
Hexane / Ethyl AcetateGradient from 95:5 to 80:20A good starting point for many bromo-heterocyclic compounds.[4]
Dichloromethane / AcetoneGradient from 100:0 to 95:5Useful for more polar thiadiazole derivatives.[3]
Dichloromethane100%Can be effective if the impurities are significantly more or less polar than the product.[2]

Visualizations

experimental_workflow crude_product Crude Product dissolve Dissolve in Minimal Solvent crude_product->dissolve load_column Load onto Silica Gel Column dissolve->load_column elute Elute with Solvent Gradient load_column->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Monitor by TLC collect_fractions->tlc_analysis Analyze tlc_analysis->collect_fractions Continue Elution combine_pure Combine Pure Fractions tlc_analysis->combine_pure Identify Pure Fractions evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for the purification of this compound by flash column chromatography.

troubleshooting_logic start Poor Separation? check_rf Check TLC Rf start->check_rf Yes success Good Separation start->success No adjust_solvent Adjust Solvent Polarity check_rf->adjust_solvent streaking Streaking/Tailing? adjust_solvent->streaking overloaded Overloaded Column? streaking->overloaded Yes decomposition Decomposition? streaking->decomposition No reduce_load Reduce Sample Load overloaded->reduce_load Yes add_modifier Add Solvent Modifier (e.g., MeOH, AcOH) overloaded->add_modifier No reduce_load->success add_modifier->success deactivate_silica Deactivate Silica or Use Alumina decomposition->deactivate_silica Yes decomposition->success No deactivate_silica->success

Caption: Troubleshooting logic for flash column chromatography purification.

References

Technical Support Center: Synthesis of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the two-step synthesis of this compound, which involves the initial formation of 2-amino-5-(methylthio)-1,3,4-thiadiazole followed by a Sandmeyer-type bromination.

Step 1: Synthesis of 2-amino-5-(methylthio)-1,3,4-thiadiazole

IssuePossible Cause(s)Recommended Solution(s)
Low or no yield of the amino-thiadiazole product - Incomplete cyclization of the thiosemicarbazide precursor.- Decomposition of starting materials or product.- Ensure anhydrous reaction conditions if using methods sensitive to water.- Optimize reaction temperature and time. Prolonged heating can lead to decomposition.- Check the purity of the starting thiosemicarbazide and carbon disulfide or carboxylic acid.
Formation of multiple unidentified byproducts - Side reactions of the thiosemicarbazide, such as dimerization or alternative cyclization pathways.- Control the stoichiometry of the reactants carefully.- Purify the crude product using column chromatography or recrystallization to isolate the desired compound.
Product is difficult to purify - Presence of unreacted starting materials or highly polar byproducts.- Use a suitable solvent system for recrystallization to selectively precipitate the product.- Employ column chromatography with a gradient elution to separate the product from impurities.

Step 2: Synthesis of this compound via Sandmeyer Reaction

IssuePossible Cause(s)Recommended Solution(s)
Low yield of the bromo-thiadiazole product - Incomplete diazotization of the amino group.- Premature decomposition of the diazonium salt.[1]- Maintain a low temperature (0-5 °C) during the diazotization step to ensure the stability of the diazonium salt.[2]- Add the sodium nitrite solution slowly to control the reaction rate and temperature.- Ensure the complete dissolution of the amino-thiadiazole in the acidic medium before diazotization.
Formation of a dark-colored reaction mixture and tar-like byproducts - Decomposition of the diazonium salt, leading to the formation of phenolic byproducts and other polymeric materials.[1]- Work at the recommended low temperature and use the diazonium salt immediately after its formation.- Ensure efficient stirring to maintain a homogeneous reaction mixture.
Presence of the corresponding 2-hydroxy-5-(methylthio)-1,3,4-thiadiazole as a major byproduct - Reaction of the diazonium salt with water.[3]- Use a non-aqueous solvent for the Sandmeyer reaction if possible.- Minimize the amount of water present in the reaction mixture.- Ensure the copper(I) bromide is fully dissolved and reactive.
Formation of biaryl byproduct: 5,5'-bis(methylthio)-[2,2'-bi(1,3,4-thiadiazole)] - Radical-mediated side reaction, which is a known byproduct in Sandmeyer reactions.[4]- Use a stoichiometric amount of the copper(I) bromide catalyst.- Optimize the reaction conditions (temperature, solvent) to favor the desired substitution reaction.
Evidence of oxidation of the methylthio group (e.g., to methylsulfinyl or methylsulfonyl) - The diazotization conditions (presence of nitrous acid) can be oxidizing.- Use the minimum necessary amount of sodium nitrite.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters for a successful Sandmeyer reaction in this synthesis?

A1: The most critical parameters are:

  • Temperature: Maintaining a low temperature (0-5 °C) during the formation of the diazonium salt is crucial to prevent its decomposition.[2]

  • Purity of Starting Material: The purity of the 2-amino-5-(methylthio)-1,3,4-thiadiazole is important, as impurities can lead to side reactions.

  • Acidic Conditions: A sufficiently acidic medium is required for the in situ generation of nitrous acid and for the stability of the diazonium salt.

  • Catalyst: The use of a fresh and active copper(I) bromide catalyst is essential for the efficient conversion of the diazonium salt to the desired bromo-thiadiazole.

Q2: How can I monitor the progress of the diazotization and the Sandmeyer reaction?

A2:

  • Diazotization: The completion of diazotization can be checked by testing for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates the presence of nitrous acid). A slight excess is typically desired to ensure complete conversion of the amine.

  • Sandmeyer Reaction: The progress of the Sandmeyer reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amino-thiadiazole and the formation of the bromo-thiadiazole product.

Q3: What purification methods are most effective for the final product?

A3: The crude this compound can be purified by:

  • Column Chromatography: This is a highly effective method for separating the desired product from byproducts such as the hydroxy-thiadiazole and biaryl compounds. A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate) is typically used.

  • Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent (e.g., ethanol, isopropanol) can be used to obtain a highly pure product.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, several safety precautions are essential:

  • Diazonium Salts: Aryl diazonium salts are potentially explosive, especially when dry. They should be prepared at low temperatures and used immediately in solution. Never isolate the diazonium salt.

  • Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic.[5] Handle it with care and avoid contact with skin and eyes.

  • Bromine/Copper Bromide: These reagents are corrosive and toxic. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Nitrogen Evolution: The Sandmeyer reaction involves the evolution of nitrogen gas.[4] Ensure the reaction setup is not a closed system to allow for the safe release of gas.

Experimental Protocols

Protocol 1: Synthesis of 2-amino-5-(methylthio)-1,3,4-thiadiazole

This protocol is based on the cyclization of a thiosemicarbazide derivative.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiosemicarbazide (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Reagents: Add carbon disulfide (1.1 equivalents) and a base like anhydrous sodium carbonate (2 equivalents).

  • Reaction: Stir the mixture at room temperature for 1-2 hours.

  • Methylation: Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture and continue stirring for another 2-3 hours.

  • Work-up: Pour the reaction mixture into ice-cold water. The precipitate formed is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield 2-amino-5-(methylthio)-1,3,4-thiadiazole as a solid.

Protocol 2: Synthesis of this compound (Sandmeyer Reaction)

This protocol is adapted from a general procedure for the Sandmeyer bromination of a substituted 2-amino-1,3,4-thiadiazole.

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-5-(methylthio)-1,3,4-thiadiazole (1 equivalent) in a mixture of hydrobromic acid (48%) and water at 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. Check for the presence of excess nitrous acid with starch-iodide paper.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid (48%) at room temperature.

    • Cool the copper(I) bromide solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The evolution of nitrogen gas should be observed.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with a suitable organic solvent like dichloromethane or ethyl acetate.

    • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-amino-5-(methylthio)-1,3,4-thiadiazole cluster_step2 Step 2: Sandmeyer Reaction Thiosemicarbazide Thiosemicarbazide Amino_Thiadiazole 2-amino-5-(methylthio)- 1,3,4-thiadiazole Thiosemicarbazide->Amino_Thiadiazole 1. Cyclization 2. Methylation CS2_Base CS2 / Base CS2_Base->Amino_Thiadiazole Methyl_Iodide Methyl Iodide Methyl_Iodide->Amino_Thiadiazole Amino_Thiadiazole_Input 2-amino-5-(methylthio)- 1,3,4-thiadiazole Diazotization Diazotization (NaNO2, HBr, 0-5 °C) Amino_Thiadiazole_Input->Diazotization Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Sandmeyer Sandmeyer Reaction (CuBr, HBr) Diazonium_Salt->Sandmeyer Bromo_Thiadiazole 2-Bromo-5-(methylthio)- 1,3,4-thiadiazole Sandmeyer->Bromo_Thiadiazole

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_causes cluster_solutions Start Low Yield or Impure Product in Sandmeyer Reaction Decomposition Diazonium Salt Decomposition Start->Decomposition Side_Reaction Side Reactions Start->Side_Reaction Incomplete_Reaction Incomplete Reaction Start->Incomplete_Reaction Control_Temp Maintain Low Temperature (0-5 °C) Decomposition->Control_Temp Optimize_Stoichiometry Optimize Reactant Stoichiometry Side_Reaction->Optimize_Stoichiometry Purification Effective Purification (Chromatography) Side_Reaction->Purification Inert_Atmosphere Use Inert Atmosphere Side_Reaction->Inert_Atmosphere for oxidation Incomplete_Reaction->Control_Temp Use_Fresh_Reagents Use Fresh NaNO2 and CuBr Incomplete_Reaction->Use_Fresh_Reagents

Caption: Troubleshooting logic for the Sandmeyer reaction step.

References

Technical Support Center: Troubleshooting Reactions with 2-Bromo-5-(methylthio)-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-(methylthio)-1,3,4-thiadiazole. The information is presented in a question-and-answer format to directly address common issues encountered during synthetic reactions.

General Stability and Handling

Q1: My this compound appears to be degrading upon storage. What are the optimal storage conditions?

A1: While specific stability data for this compound is not extensively published, related brominated heterocyclic compounds can be sensitive to light, moisture, and elevated temperatures. For optimal stability, it is recommended to store the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature (2-8°C is a common recommendation for similar compounds). Protect from light by using an amber vial or storing it in a dark place.

Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination are common methods for functionalizing this compound. Below are troubleshooting guides for common issues encountered in these reactions.

Suzuki Coupling

Q2: I am attempting a Suzuki coupling with this compound and an arylboronic acid, but I am observing low to no conversion of my starting material. What are the likely causes and solutions?

A2: Low conversion in Suzuki coupling can stem from several factors. Here is a systematic approach to troubleshooting:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is crucial. For electron-rich heterocyclic halides, bulky and electron-rich phosphine ligands are often effective.

  • Base Selection: The choice and quality of the base are critical for activating the boronic acid.

  • Solvent and Temperature: The reaction solvent and temperature can significantly impact the reaction rate and yield.

  • Reagent Quality: Ensure the boronic acid is pure and not decomposed. Boronic acids can undergo dehydration to form boroxines, which are often less reactive.

Troubleshooting Workflow for Failed Suzuki Coupling

G start Low/No Conversion catalyst Screen Different Pd Catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2) start->catalyst ligand Use Bulky Ligands (e.g., SPhos, XPhos) catalyst->ligand base Vary the Base (e.g., K2CO3, Cs2CO3, K3PO4) ligand->base solvent Change Solvent System (e.g., Dioxane/H2O, Toluene, DMF) base->solvent temp Increase Reaction Temperature solvent->temp boronic_acid Check Boronic Acid Quality (Consider using boronic ester) temp->boronic_acid success Reaction Successful boronic_acid->success

Caption: A decision tree for troubleshooting low conversion in Suzuki coupling reactions.

Table 1: Recommended Starting Conditions for Suzuki Coupling

ParameterRecommended ConditionNotes
Catalyst Pd(PPh3)4 (2-5 mol%) or Pd(dppf)Cl2 (2-5 mol%)Pd(PPh3)4 is a common starting point for many Suzuki couplings[1].
Ligand (If using Pd2(dba)3 or Pd(OAc)2) SPhos, XPhos (4-10 mol%)Bulky, electron-rich ligands can improve catalytic activity.
Base K2CO3, Cs2CO3, or K3PO4 (2-3 equivalents)The choice of base can be critical; cesium carbonate is often more effective but also more expensive.
Solvent 1,4-Dioxane/H2O (4:1), Toluene, or DMFDegassing the solvent is crucial to prevent catalyst oxidation.
Temperature 80-110 °CHigher temperatures may be required for less reactive substrates.

Q3: I am observing significant amounts of homocoupling of my boronic acid (biaryl formation) and decomposition of my starting material. How can I minimize these side reactions?

A3: Homocoupling and decomposition are common side reactions. Consider the following adjustments:

  • Slower Addition: Add the boronic acid solution slowly to the reaction mixture to maintain a low concentration, which can disfavor homocoupling.

  • Lower Temperature: Running the reaction at a lower temperature, if feasible, can reduce the rate of decomposition.

  • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) to prevent oxidative processes that can lead to both homocoupling and decomposition.

  • Catalyst Loading: While counterintuitive, sometimes lowering the catalyst loading can reduce side reactions.

Sonogashira Coupling

Q4: My Sonogashira coupling reaction between this compound and a terminal alkyne is failing or giving very low yields. What should I try?

A4: Sonogashira couplings can be sensitive to several factors. Here's a troubleshooting guide:

  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is standard. Copper-free conditions are also possible but may require specific ligands.

  • Base: An amine base, which also often serves as the solvent, is typically used. The purity of the amine is critical.

  • Oxygen Sensitivity: The reaction is highly sensitive to oxygen, which can lead to the homocoupling of the alkyne (Glaser coupling).

  • Solvent: A co-solvent may be necessary to ensure the solubility of all reactants.

Troubleshooting Workflow for Failed Sonogashira Coupling

G start Low/No Product degas Ensure Rigorous Degassing (Freeze-Pump-Thaw) start->degas catalyst Check Catalyst Activity (Use fresh Pd and Cu(I) salts) degas->catalyst base Use Freshly Distilled Amine Base (e.g., Et3N, DIPEA) catalyst->base solvent Add a Co-solvent (e.g., THF, Dioxane, DMF) base->solvent temp Adjust Temperature (Start at RT, then heat if necessary) solvent->temp ligand Consider Copper-Free Conditions with specific ligands (e.g., P(t-Bu)3) temp->ligand success Reaction Successful ligand->success

Caption: A decision tree for troubleshooting common issues in Sonogashira coupling reactions.

Table 2: Recommended Starting Conditions for Sonogashira Coupling

ParameterRecommended ConditionNotes
Palladium Catalyst Pd(PPh3)4 (1-5 mol%) or PdCl2(PPh3)2 (1-5 mol%)Ensure the catalyst is fresh and active.
Copper Co-catalyst CuI (1-10 mol%)The copper co-catalyst is crucial for the traditional Sonogashira mechanism[2].
Base Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (as solvent or 2-5 equivalents)The amine should be freshly distilled and degassed.
Solvent THF, 1,4-Dioxane, or DMF (if a co-solvent is needed)Ensure all starting materials are soluble.
Temperature Room temperature to 60 °CStart at room temperature and gently heat if the reaction is sluggish.

Q5: I am getting a lot of alkyne homocoupling (di-yne formation). How can I prevent this?

A5: Alkyne homocoupling is a common side reaction, especially in the presence of oxygen. To minimize it:

  • Rigorous Degassing: Use techniques like freeze-pump-thaw cycles to thoroughly remove oxygen from your reaction mixture and solvents.

  • Fresh Reagents: Use fresh, high-purity copper(I) iodide.

  • Amine Purity: Ensure your amine base is free of peroxides.

  • Copper-Free Conditions: Consider a copper-free Sonogashira protocol, which often employs a palladium catalyst with a bulky phosphine ligand and an organic base.

Buchwald-Hartwig Amination

Q6: My Buchwald-Hartwig amination of this compound with an amine is not working. What are the key parameters to optimize?

A6: The success of a Buchwald-Hartwig amination is highly dependent on the interplay of the catalyst, ligand, and base.

  • Ligand Selection: This is often the most critical parameter. Bulky, electron-rich biarylphosphine ligands are generally the most effective.

  • Base Choice: A strong, non-nucleophilic base is required. The choice of base can be ligand-dependent.

  • Solvent: Anhydrous, non-protic solvents are necessary.

  • Temperature: Reactions often require elevated temperatures.

Troubleshooting Workflow for Failed Buchwald-Hartwig Amination

G start Reaction Failure ligand Screen a Panel of Ligands (e.g., XPhos, SPhos, RuPhos) start->ligand base Vary the Base (e.g., NaOtBu, K3PO4, Cs2CO3) ligand->base solvent Change the Solvent (e.g., Toluene, Dioxane, THF) base->solvent precatalyst Use a Pre-catalyst (e.g., XPhos Pd G3) solvent->precatalyst temp Optimize Temperature precatalyst->temp success Reaction Successful temp->success

Caption: A systematic approach to optimizing Buchwald-Hartwig amination reactions.

Table 3: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionNotes
Palladium Source Pd2(dba)3 (1-2 mol%) or Pd(OAc)2 (2-4 mol%)Pre-catalysts like XPhos Pd G3 can also be very effective.
Ligand XPhos, SPhos, RuPhos, or BrettPhos (1.2-2.4 equivalents relative to Pd)The choice of ligand is often substrate-specific and may require screening[3].
Base NaOt-Bu, K3PO4, or Cs2CO3 (1.5-2.5 equivalents)Sodium tert-butoxide is a strong base commonly used, but weaker inorganic bases can also be effective with certain ligands.
Solvent Toluene, 1,4-Dioxane, or THF (anhydrous)Ensure the solvent is dry and degassed.
Temperature 80-120 °CMicrowave irradiation can sometimes improve yields and reduce reaction times.

Q7: I am observing debromination of my starting material or decomposition of the product. What can I do?

A7: These side reactions can be problematic, especially with electron-rich heterocycles.

  • Milder Base: If using a very strong base like NaOt-Bu, consider switching to a milder base such as K3PO4 or Cs2CO3.

  • Lower Temperature: Try running the reaction at the lowest temperature that still provides a reasonable reaction rate.

  • Ligand Choice: Some ligands are more prone to inducing side reactions. Screening different ligands might identify one that favors the desired C-N bond formation.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent product decomposition.

Experimental Protocols

General Protocol for a Trial Suzuki Coupling Reaction
  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K2CO3, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Stir the mixture at the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for a Trial Sonogashira Coupling Reaction
  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl2(PPh3)2, 0.03 eq), and the copper(I) iodide (0.05 eq).

  • Add the degassed solvent (e.g., THF) and the degassed amine base (e.g., triethylamine).

  • Add the terminal alkyne (1.1 eq) dropwise.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS. If the reaction is slow, it can be gently heated (e.g., to 50 °C).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

General Protocol for a Trial Buchwald-Hartwig Amination Reaction
  • To a dry Schlenk flask under an inert atmosphere, add the palladium source (e.g., Pd2(dba)3, 0.01 eq) and the ligand (e.g., XPhos, 0.024 eq).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Add this compound (1.0 eq), the amine (1.2 eq), and the base (e.g., NaOt-Bu, 1.5 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and quench with water.

  • Extract the aqueous layer with the organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Disclaimer: The information provided in this technical support center is intended as a general guide. Reaction conditions should be optimized for each specific substrate combination. Always perform reactions on a small scale initially to establish the optimal conditions before scaling up. All laboratory work should be conducted with appropriate safety precautions.

References

Technical Support Center: Optimization of Reaction Conditions for 2-Bromo-5-(methylthio)-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, which typically proceeds through the formation of 2-amino-5-(methylthio)-1,3,4-thiadiazole, followed by a Sandmeyer-type reaction.

Problem 1: Low Yield of 2-Amino-5-(methylthio)-1,3,4-thiadiazole (Precursor)

Potential Cause Recommended Solution
Incomplete cyclization of thiosemicarbazide and carbon disulfide.Ensure anhydrous conditions and use a suitable base like anhydrous sodium carbonate.[1][2][3] The reaction may require heating.
Inefficient methylation of the thiol group.Use a suitable methylating agent such as methyl iodide. The reaction is typically performed in the presence of a base to deprotonate the thiol.
Suboptimal reaction temperature or time for cyclization.Monitor the reaction progress using Thin Layer Chromatography (TLC). Systematically vary the temperature and reaction time to find the optimal conditions.
Impure starting materials.Use freshly purified thiosemicarbazide and carbon disulfide.

Problem 2: Low Yield or Failure in the Diazotization-Bromination Step

Potential Cause Recommended Solution
Incomplete diazotization of the amino group.The reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. Use a slight excess of sodium nitrite.
Decomposition of the diazonium salt.Maintain a low temperature throughout the reaction and use the diazonium salt immediately in the subsequent bromination step. Avoid exposure to light.
Inefficient Sandmeyer reaction.Ensure the use of a suitable copper(I) bromide or copper(II) bromide catalyst.[4] The choice of solvent (e.g., acetonitrile) can also be critical.[4]
Formation of side products (e.g., phenol derivatives).Control the reaction temperature carefully. The presence of excess water can lead to the formation of hydroxylated byproducts.
Use of an inappropriate diazotizing agent.While sodium nitrite in the presence of a strong acid (like HBr) is common, other reagents like n-amyl nitrite can also be used.[4]

Problem 3: Presence of Impurities in the Final Product

Potential Cause Recommended Solution
Unreacted starting material (2-amino precursor).Improve the efficiency of the diazotization and Sandmeyer reactions as described above. Purify the crude product using column chromatography or recrystallization.
Formation of symmetrical bis-thiadiazoles.This can occur during the functionalization of the thiol group.[5] Optimization of the stoichiometry of the reagents can minimize this side product.[5]
Tar formation.This can result from the decomposition of the diazonium salt at higher temperatures. Maintain strict temperature control.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis is typically a two-step process. The first step is the preparation of the precursor, 2-amino-5-(methylthio)-1,3,4-thiadiazole. This is often achieved by the cyclization of thiosemicarbazide with carbon disulfide to form 5-amino-1,3,4-thiadiazole-2-thiol, followed by methylation of the thiol group.[1][2][3] The second step involves the diazotization of the amino group on the thiadiazole ring, followed by a Sandmeyer reaction to replace the diazonium group with a bromine atom.

Q2: What are the critical parameters for the diazotization step?

A2: The most critical parameter is temperature. The reaction should be maintained between 0 and 5 °C to prevent the decomposition of the unstable diazonium salt. The slow, dropwise addition of the sodium nitrite solution is also crucial to control the reaction rate and temperature.

Q3: Which brominating agent is most effective for the Sandmeyer reaction?

A3: Copper(I) bromide (CuBr) is a classic and effective catalyst for the Sandmeyer reaction. However, other reagents like copper(II) bromide (CuBr₂) in the presence of a nitrite source such as n-amyl nitrite have also been successfully used.[4] The choice may depend on the specific reaction conditions and desired yield.

Q4: What solvents are recommended for these reactions?

A4: For the synthesis of the 2-amino precursor, ethanol or methanol are common solvents. For the diazotization and Sandmeyer reaction, a mixture of an organic solvent like acetonitrile and an aqueous acidic solution is often employed.[4]

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is a convenient method to monitor the consumption of the starting material and the formation of the product. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be developed to achieve good separation of the spots.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-(methylthio)-1,3,4-thiadiazole

  • Step 1: Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol.

    • In a round-bottom flask, dissolve thiosemicarbazide in a suitable solvent like ethanol.

    • Add anhydrous sodium carbonate.[1][2][3]

    • Slowly add carbon disulfide while stirring.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and acidify with a dilute acid to precipitate the product.

    • Filter, wash with water, and dry the solid to obtain 5-amino-1,3,4-thiadiazole-2-thiol.

  • Step 2: Methylation.

    • Suspend the 5-amino-1,3,4-thiadiazole-2-thiol in a suitable solvent (e.g., ethanol or DMF).

    • Add a base (e.g., sodium hydroxide or potassium carbonate) to deprotonate the thiol.

    • Add methyl iodide dropwise and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into water to precipitate the product.

    • Filter, wash with water, and dry to obtain 2-amino-5-(methylthio)-1,3,4-thiadiazole.

Protocol 2: Synthesis of this compound

  • Diazotization:

    • Dissolve 2-amino-5-(methylthio)-1,3,4-thiadiazole in a mixture of an acid (e.g., hydrobromic acid) and a solvent like acetonitrile.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture for 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid or copper(II) bromide in acetonitrile.[4]

    • Slowly add the cold diazonium salt solution to the copper bromide solution while stirring vigorously.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Summary of Reaction Conditions for a Representative Synthesis of a 2-Bromo-1,3,4-thiadiazole Derivative

ParameterConditionReference
Starting Material2-amino-5-ethyl-1,3,4-thiadiazole[4]
Brominating AgentCopper(II) bromide[4]
Diazotizing Agentn-Amyl nitrite[4]
SolventAcetonitrile/Dimethylacetamide[4]
TemperatureRoom Temperature[4]
Reaction Time2 hours[4]
Yield50%[4]

Visualizations

Reaction_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Bromination A Thiosemicarbazide + Carbon Disulfide B 5-Amino-1,3,4-thiadiazole-2-thiol A->B Cyclization C 2-Amino-5-(methylthio)-1,3,4-thiadiazole B->C Methylation D Diazotization C->D NaNO2, HBr E This compound D->E Sandmeyer Reaction (CuBr)

Caption: Synthetic workflow for this compound.

Troubleshooting_Tree Start Low Yield in Bromination Step Q1 Was the reaction temperature kept at 0-5°C during diazotization? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Was the diazonium salt used immediately? A1_Yes->Q2 S1 Maintain strict temperature control to prevent diazonium salt decomposition. A1_No->S1 S1->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Was an effective copper catalyst used? A2_Yes->Q3 S2 Use the diazonium salt promptly after its formation. A2_No->S2 S2->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Yield Improved A3_Yes->End S3 Use fresh CuBr or consider alternative copper sources. A3_No->S3 S3->End

Caption: Troubleshooting decision tree for low yield in the bromination step.

References

stability of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole in acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development who are working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the 1,3,4-thiadiazole ring system under acidic conditions?

The 1,3,4-thiadiazole ring is generally considered to be stable in acidic environments due to its aromatic character.[1][2] This aromaticity confers a high degree of in vivo stability to the heterocyclic system.[1] While the ring is noted to be stable in acid, it can be susceptible to cleavage under basic conditions.[2]

Q2: Are there any specific concerns regarding the stability of the bromo and methylthio substituents on the thiadiazole ring in an acidic medium?

While the 1,3,4-thiadiazole core is robust in acid, the substituents may be more labile.

  • 2-Bromo Group: The bromine atom at the 2-position is part of an electron-deficient ring system, which can make it susceptible to nucleophilic substitution, although this is generally less likely in a proton-rich acidic medium. The synthesis of related compounds like 2-amino-5-bromo-1,3,4-thiadiazole involves acidic solutions, suggesting the bromo-substituted ring can be stable under certain acidic conditions.[3]

  • 5-(Methylthio) Group: Thioethers can be susceptible to oxidation or hydrolysis under certain acidic conditions, potentially leading to the formation of sulfoxides, sulfones, or cleavage of the methyl-sulfur bond. The specific reactivity will depend on the strength of the acid, the temperature, and the presence of any oxidizing agents.

Q3: What are the potential degradation pathways for this compound in acid?

While specific experimental data for this compound is limited, potential degradation pathways under harsh acidic conditions (e.g., strong acid, elevated temperature) could include:

  • Hydrolysis of the Methylthio Group: The methylthio group could be hydrolyzed to a thiol, which may then be further oxidized.

  • Nucleophilic Substitution of the Bromo Group: Although less likely in a purely acidic solution, if nucleophiles are present, the bromo group could be displaced.

  • Ring Opening: Under very harsh conditions (e.g., concentrated strong acids at high temperatures), the thiadiazole ring itself might undergo cleavage, though it is generally considered stable.[2]

Troubleshooting Guide

Issue Observed Potential Cause Troubleshooting Steps
Loss of compound during workup with acidic solutions (e.g., acidic wash). Degradation of the compound due to acid instability.- Minimize contact time with the acidic solution.- Use a milder acid (e.g., dilute acetic acid instead of HCl).- Perform the wash at a lower temperature (e.g., on an ice bath).- Monitor the stability of the compound in the chosen acidic solution by a small-scale experiment (see Experimental Protocols).
Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS) after exposure to acidic conditions. Formation of degradation products.- Characterize the new peaks to identify potential degradation products (e.g., via mass spectrometry).- Compare the retention times with potential hydrolysis or oxidation products.- Adjust experimental conditions (pH, temperature, time) to minimize degradation.
Inconsistent results in bioassays performed in acidic buffers. The compound is degrading over the course of the experiment.- Assess the stability of the compound in the assay buffer over the experiment's duration.- Consider preparing fresh stock solutions of the compound immediately before use.- If instability is confirmed, explore alternative buffer systems or formulation strategies.

Data on Stability

Currently, there is limited publicly available quantitative data on the stability of this compound under various acidic conditions. Researchers are encouraged to perform their own stability studies. The following tables can be used as templates to record experimental findings.

Table 1: Stability in Different Acids at Room Temperature

Acid (Concentration)Time (hours)% Remaining CompoundDegradation Products Observed (if any)
1M HCl1
6
24
1M H₂SO₄1
6
24
Acetic Acid (50%)1
6
24

Table 2: Stability at Different pH Values

pHBuffer SystemTemperature (°C)Time (hours)% Remaining Compound
2Glycine-HCl2524
4Acetate2524
2Glycine-HCl5024
4Acetate5024

Experimental Protocols

Protocol for Assessing the Stability of this compound in Acidic Solution

  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Incubation:

    • Add a small aliquot of the stock solution to a larger volume of the desired acidic solution (e.g., 1M HCl, or a pH 4 buffer) to achieve a final known concentration.

    • Incubate the solution at a controlled temperature (e.g., room temperature or 37°C).

  • Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately neutralize the aliquot with a suitable base to stop any further acid-catalyzed degradation.

  • Analysis: Analyze the samples by a suitable analytical method, such as HPLC with UV detection or LC-MS.

  • Quantification: Determine the concentration of the remaining parent compound at each time point by comparing the peak area to that of a standard curve or the t=0 sample.

Visualizations

G Potential Degradation Pathways of this compound in Acid A This compound B Hydrolysis of Methylthio Group A->B H₃O⁺ D Nucleophilic Substitution of Bromo Group A->D Nu⁻ / H⁺ F Ring Cleavage (Harsh Conditions) A->F Strong Acid, Heat C 2-Bromo-5-mercapto-1,3,4-thiadiazole B->C E 2-Nucleophile-5-(methylthio)-1,3,4-thiadiazole D->E G Degradation Products F->G

Caption: Potential degradation pathways in acidic conditions.

G Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution (Compound in Organic Solvent) C Incubate Compound in Acidic Solution A->C B Prepare Acidic Solutions (e.g., 1M HCl, Buffers) B->C D Take Samples at Different Time Points C->D E Quench Reaction (Neutralize) D->E F Analyze by HPLC or LC-MS E->F G Quantify Remaining Parent Compound F->G

Caption: Workflow for assessing compound stability in acid.

References

avoiding decomposition of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole during workup

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in avoiding the decomposition of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole during experimental workup procedures.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the workup of this compound, providing probable causes and recommended solutions.

Issue Probable Cause(s) Recommended Solution(s)
Low or no yield of the desired product after workup. Decomposition of the target compound. This can be triggered by exposure to basic conditions, prolonged contact with aqueous phases, or high temperatures. The 1,3,4-thiadiazole ring is known to be susceptible to ring cleavage under basic conditions.- Maintain a neutral to slightly acidic pH throughout the workup. - Minimize the duration of the aqueous wash steps. - Perform all workup steps at low temperatures (0-5 °C). - Consider a non-aqueous workup if possible.
Presence of unexpected impurities in the final product. Nucleophilic substitution of the bromine atom. The bromo group on the electron-deficient thiadiazole ring is a good leaving group and can be displaced by nucleophiles present in the reaction mixture or workup solutions (e.g., water, amines, hydroxides).- Use deionized, degassed water for aqueous washes. - Avoid using basic solutions (e.g., sodium bicarbonate, sodium carbonate) for neutralization if possible. If a base is necessary, use a weak, non-nucleophilic base and add it slowly at low temperatures. - Quench the reaction with a mild acid (e.g., saturated ammonium chloride solution).
Formation of a dark-colored or tarry substance during workup. Extensive decomposition of the thiadiazole ring. This is often a result of exposure to strong bases or high heat, leading to complex side reactions and polymerization of the degradation products.- Immediately cool the reaction mixture if any darkening is observed. - Ensure efficient stirring to avoid localized heating during the addition of quenching agents. - If a basic wash is unavoidable, perform it rapidly at low temperature and immediately proceed to the next extraction step.
Difficulty in separating the product from the aqueous layer. Partial hydrolysis or salt formation. The compound may exhibit some water solubility, especially if partial decomposition to more polar byproducts has occurred.- Use a more polar organic solvent for extraction, such as ethyl acetate or dichloromethane. - Brine washes can help to break emulsions and reduce the solubility of the organic product in the aqueous layer. - If the product is suspected to be in the aqueous layer, back-extraction with a fresh portion of organic solvent may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: The two primary decomposition pathways are nucleophilic substitution at the C2 position, where the bromine atom is displaced, and base-mediated ring cleavage of the 1,3,4-thiadiazole core. The electron-withdrawing nature of the thiadiazole ring makes the bromine atom a good leaving group, susceptible to attack by nucleophiles.

Q2: What pH range is considered safe for the workup of this compound?

A2: While specific quantitative data is limited, it is strongly recommended to maintain a neutral to slightly acidic pH (pH 4-7) throughout the workup. Acidic conditions are generally better tolerated by the 1,3,4-thiadiazole ring system than basic conditions.

Q3: Can I use a sodium bicarbonate solution to neutralize my reaction mixture?

A3: Use of sodium bicarbonate or other basic solutions should be approached with caution. If neutralization is necessary, it is preferable to use a saturated solution of ammonium chloride. If a bicarbonate wash is required, it should be performed quickly at low temperatures (0-5 °C) to minimize the risk of decomposition.

Q4: What is the recommended storage condition for this compound?

A4: Similar bromo-thiadiazole derivatives are known to be unstable upon prolonged storage at room temperature.[1][2] It is recommended to store the compound at low temperatures (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

Q5: Are there any alternative purification methods to aqueous workup?

A5: If the compound is suspected to be highly sensitive to aqueous conditions, a non-aqueous workup can be considered. This may involve filtering the reaction mixture through a plug of silica gel or celite to remove solid byproducts, followed by evaporation of the solvent. Subsequent purification can be achieved by column chromatography.

Experimental Protocols

Recommended Aqueous Workup Protocol to Minimize Decomposition:

  • Cooling: Once the reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath.

  • Quenching: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. Monitor the pH to ensure it remains neutral or slightly acidic.

  • Extraction: Extract the aqueous mixture with a pre-chilled organic solvent (e.g., ethyl acetate or dichloromethane). Repeat the extraction 2-3 times to ensure complete recovery of the product.

  • Washing: Wash the combined organic layers sequentially with:

    • Saturated aqueous NH₄Cl solution (1x)

    • Brine (saturated aqueous NaCl solution) (1x) All washes should be performed with pre-chilled solutions.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure at a low temperature (below 40 °C).

  • Purification: Purify the crude product immediately by a suitable method, such as column chromatography on silica gel, using a non-polar to moderately polar eluent system.

Visualizations

Potential Decomposition Pathways

DecompositionPathways This compound This compound Nucleophilic Substitution Product Nucleophilic Substitution Product This compound->Nucleophilic Substitution Product Nucleophilic Attack Ring Cleavage Products Ring Cleavage Products This compound->Ring Cleavage Products Base-mediated Cleavage Nucleophile (e.g., H2O, OH-) Nucleophile (e.g., H2O, OH-) Nucleophile (e.g., H2O, OH-)->Nucleophilic Substitution Product Base (e.g., OH-) Base (e.g., OH-) Base (e.g., OH-)->Ring Cleavage Products

Caption: Potential decomposition pathways for this compound.

Recommended Workup Workflow

WorkupWorkflow cluster_reaction Reaction cluster_workup Workup (0-5 °C) cluster_purification Purification Reaction Mixture Reaction Mixture Quench (sat. NH4Cl) Quench (sat. NH4Cl) Reaction Mixture->Quench (sat. NH4Cl) Extract (EtOAc) Extract (EtOAc) Quench (sat. NH4Cl)->Extract (EtOAc) Wash (sat. NH4Cl, Brine) Wash (sat. NH4Cl, Brine) Extract (EtOAc)->Wash (sat. NH4Cl, Brine) Dry (Na2SO4) Dry (Na2SO4) Wash (sat. NH4Cl, Brine)->Dry (Na2SO4) Concentrate Concentrate Dry (Na2SO4)->Concentrate Column Chromatography Column Chromatography Concentrate->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product

Caption: Recommended workflow for the workup and purification of this compound.

References

Technical Support Center: Large-Scale Synthesis of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the large-scale production of this compound?

A1: The most prevalent and scalable synthetic strategy involves a two-step process. The first step is the synthesis of the precursor, 2-amino-5-(methylthio)-1,3,4-thiadiazole. The second step is the conversion of the 2-amino group to a 2-bromo group via a Sandmeyer-type reaction.

Q2: What are the typical starting materials for the synthesis of the 2-amino-5-(methylthio)-1,3,4-thiadiazole precursor?

A2: Common starting materials include thiosemicarbazide, which can be reacted with carbon disulfide and subsequently methylated.[1][2] Another approach involves the cyclization of dithiocarbazates.[3]

Q3: Are there alternative methods to the Sandmeyer reaction for the bromination step?

A3: Yes, direct bromination using elemental bromine in the presence of an acid and an oxidant has been reported for similar 2-amino-1,3,4-thiadiazole structures.[4] However, the Sandmeyer reaction is often preferred for its selectivity and milder conditions on a large scale.[5][6]

Q4: What are the critical safety precautions to consider during this synthesis?

A4: The diazotization step in the Sandmeyer reaction involves the formation of potentially unstable diazonium salts. Strict temperature control is crucial to prevent exothermic decomposition. Additionally, bromine and its reagents are corrosive and toxic, requiring appropriate personal protective equipment (PPE) and handling in a well-ventilated area.

Q5: How can the purity of the final product be assessed?

A5: Purity can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield in the Synthesis of 2-amino-5-(methylthio)-1,3,4-thiadiazole
Possible Cause Suggested Solution
Incomplete cyclization of thiosemicarbazide derivative.Ensure anhydrous conditions and the use of a suitable dehydrating agent. Monitor the reaction progress by TLC or HPLC.
Suboptimal reaction temperature or time.Optimize the reaction temperature and duration. Some cyclizations may require elevated temperatures to proceed to completion.
Impure starting materials.Use high-purity thiosemicarbazide and other reagents. Purify starting materials if necessary.
Incorrect stoichiometry of reagents.Carefully control the molar ratios of the reactants as specified in the protocol.
Problem 2: Incomplete Diazotization in the Sandmeyer Reaction
Possible Cause Suggested Solution
Nitrite solution added too quickly.Add the sodium nitrite solution slowly and maintain a low temperature (typically 0-5 °C) to ensure complete formation of the diazonium salt.
Insufficient acidity.Ensure the reaction mixture is sufficiently acidic to generate nitrous acid in situ.
Degradation of the diazonium salt.Use the diazonium salt immediately after its formation and maintain the cold temperature until the next step.
Low-quality sodium nitrite.Use a fresh, dry source of sodium nitrite.
Problem 3: Low Yield or Formation of Byproducts in the Sandmeyer Bromination

| Possible Cause | Suggested Solution | | Copper(I) bromide catalyst inefficiency. | Use a high-quality, freshly prepared, or commercially sourced CuBr. Ensure the catalyst is fully dissolved or suspended in the reaction medium. | | Side reactions of the diazonium salt. | Maintain strict temperature control. Premature decomposition can lead to the formation of phenols and other impurities. The Sandmeyer reaction is a radical-nucleophilic aromatic substitution, and side reactions can produce biaryl byproducts.[7] | | Incomplete reaction. | Allow for sufficient reaction time after the addition of the diazonium salt to the copper bromide solution. Monitor by TLC or HPLC. | | Presence of radical scavengers. | Ensure the reaction is free from impurities that could interfere with the radical mechanism of the Sandmeyer reaction. | | Contamination from previous steps. | Residual impurities from the synthesis of the amino-precursor can interfere with the Sandmeyer reaction. Ensure the precursor is of high purity. Copper contamination can also be an issue in subsequent reactions.[5] |

Problem 4: Difficulty in Product Purification
Possible Cause Suggested Solution
Presence of colored impurities.Treat the crude product with activated carbon or perform column chromatography. These impurities can arise from side reactions during diazotization.[8]
Co-precipitation of inorganic salts.Thoroughly wash the crude product with water to remove any residual copper salts and other inorganic byproducts.
Oily product that is difficult to crystallize.Try different solvent systems for recrystallization or consider purification by column chromatography.

Data Presentation

Table 1: Typical Reaction Parameters for the Synthesis of this compound via Sandmeyer Reaction

Parameter2-amino-5-(methylthio)-1,3,4-thiadiazole SynthesisDiazotizationSandmeyer Bromination
Key Reagents Thiosemicarbazide, CS₂, Methylating agent2-amino-5-(methylthio)-1,3,4-thiadiazole, NaNO₂, HBrDiazonium salt solution, CuBr
Solvent Ethanol, WaterAqueous HBrAcetonitrile, Water
Temperature Reflux0-5 °C0-25 °C (addition), then warm to RT or slightly elevated
Reaction Time 4-12 hours30-60 minutes1-4 hours
Typical Yield 70-90%(Intermediate)65-85%[5][6]
Purity (crude) >90%(Intermediate)85-95%

Note: The data presented are representative and may vary based on the specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of 2-amino-5-(methylthio)-1,3,4-thiadiazole

This protocol is based on the cyclization of thiosemicarbazide followed by methylation.

  • Step 1: Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole.

    • To a stirred solution of thiosemicarbazide (1.0 eq) in ethanol, add anhydrous sodium carbonate (1.1 eq).

    • Slowly add carbon disulfide (1.2 eq) while maintaining the temperature below 30 °C.

    • Stir the mixture at room temperature for 2-4 hours, then heat to reflux for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and filter the solid.

    • Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the product.

    • Filter the precipitate, wash with water, and dry to obtain 2-amino-5-mercapto-1,3,4-thiadiazole.[2]

  • Step 2: Methylation.

    • Suspend 2-amino-5-mercapto-1,3,4-thiadiazole (1.0 eq) in a suitable solvent (e.g., ethanol, DMF).

    • Add a base (e.g., NaOH, K₂CO₃) (1.1 eq) and stir until a clear solution is formed.

    • Add a methylating agent (e.g., methyl iodide, dimethyl sulfate) (1.1 eq) dropwise at room temperature.

    • Stir the reaction mixture for 2-4 hours.

    • Monitor the reaction by TLC.

    • After completion, pour the reaction mixture into ice water to precipitate the product.

    • Filter the solid, wash with water, and dry to yield 2-amino-5-(methylthio)-1,3,4-thiadiazole.

Protocol 2: Sandmeyer Bromination of 2-amino-5-(methylthio)-1,3,4-thiadiazole

This protocol is adapted from procedures for similar substrates.[5][6]

  • Step 1: Diazotization.

    • Suspend 2-amino-5-(methylthio)-1,3,4-thiadiazole (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%, ~3-4 eq) at 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1-1.2 eq) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture for 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Step 2: Sandmeyer Reaction.

    • In a separate reactor, prepare a solution or suspension of copper(I) bromide (CuBr, 1.2-1.5 eq) in a suitable solvent such as acetonitrile or aqueous HBr at 0-5 °C.

    • Slowly add the cold diazonium salt solution to the CuBr mixture. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction by TLC or HPLC until the diazonium salt is consumed.

    • Quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to obtain the crude this compound.

    • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_bromination Bromination Thiosemicarbazide Thiosemicarbazide Mercapto_Thiadiazole 2-Amino-5-mercapto- 1,3,4-thiadiazole Thiosemicarbazide->Mercapto_Thiadiazole Cyclization (CS2, Base) Amino_Thiadiazole 2-Amino-5-(methylthio)- 1,3,4-thiadiazole Mercapto_Thiadiazole->Amino_Thiadiazole Methylation (MeI, Base) Diazonium_Salt Diazonium Salt Amino_Thiadiazole->Diazonium_Salt Diazotization (NaNO2, HBr) Final_Product 2-Bromo-5-(methylthio)- 1,3,4-thiadiazole Diazonium_Salt->Final_Product Sandmeyer Reaction (CuBr)

Caption: Synthetic workflow for this compound.

Troubleshooting_Tree Start Low Yield in Sandmeyer Bromination Incomplete_Diazotization Incomplete Diazotization? Start->Incomplete_Diazotization Yes Side_Reactions Side Reactions? Start->Side_Reactions No Check_Temp Check Diazotization Temperature (0-5 °C) Incomplete_Diazotization->Check_Temp Check_Acidity Verify Acidity Incomplete_Diazotization->Check_Acidity Fresh_Nitrite Use Fresh NaNO2 Incomplete_Diazotization->Fresh_Nitrite Temp_Control Strict Temperature Control During Addition Side_Reactions->Temp_Control High_Purity_Precursor Ensure High Purity of Amino Precursor Side_Reactions->High_Purity_Precursor Catalyst_Issue Catalyst Inactivity? Side_Reactions->Catalyst_Issue No Fresh_CuBr Use Fresh/High-Quality CuBr Catalyst_Issue->Fresh_CuBr Purification_Problem Purification Issues? Catalyst_Issue->Purification_Problem No Column_Chromatography Consider Column Chromatography Purification_Problem->Column_Chromatography Recrystallization_Solvents Optimize Recrystallization Solvent System Purification_Problem->Recrystallization_Solvents

Caption: Troubleshooting decision tree for the Sandmeyer bromination step.

References

Technical Support Center: Characterization of Impurities in 2-Bromo-5-(methylthio)-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-(methylthio)-1,3,4-thiadiazole. The information provided is intended to assist in the identification and characterization of impurities that may be present in samples of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most likely impurities in a sample of this compound?

A1: Impurities can originate from the synthetic route or degradation. Common synthesis of this compound involves the bromination of a precursor.[1] Therefore, potential impurities include:

  • Starting materials: Unreacted 5-(methylthio)-1,3,4-thiadiazole.

  • Over-reacted products: Dibrominated species, where a second bromine atom is substituted on the thiadiazole ring.

  • Isomers: Positional isomers if the starting material allows for bromination at different sites.

  • Byproducts from side reactions: Depending on the specific synthetic pathway, other related thiadiazole compounds could be formed.[2][3]

  • Residual solvents and reagents: Solvents like acetic acid or chloroform and brominating agents like N-bromosuccinimide (NBS) could be present in trace amounts.[1]

Q2: I am observing an unexpected peak in my HPLC chromatogram. How do I identify it?

A2: An unexpected peak can be an impurity, a degradation product, or an artifact. Follow these troubleshooting steps:

  • Check the blank: Inject a blank solvent to ensure the peak is not from the solvent or system.

  • Spike with known compounds: If you have standards for potential impurities (like the starting material), spike your sample with a small amount to see if the peak area increases.

  • Forced degradation: Subject the sample to stress conditions (acid, base, heat, light, oxidation) to see if the peak increases, which would suggest it is a degradation product.

  • LC-MS analysis: Use a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS) to get the mass-to-charge ratio (m/z) of the unknown peak. This is a powerful tool for identifying impurities.[4][5]

  • Fraction collection and NMR: If the impurity is present at a sufficient level, you can collect the fraction corresponding to the unknown peak from the HPLC and analyze it by Nuclear Magnetic Resonance (NMR) for structural elucidation.[4][6]

Q3: My NMR spectrum is complex and shows more signals than expected for the pure compound. How can I assign the impurity signals?

A3: A complex NMR spectrum suggests the presence of impurities. To assign the signals:

  • Compare with a reference spectrum: Obtain a reference spectrum of a pure standard of this compound if available.

  • 2D NMR techniques: Employ two-dimensional NMR experiments like COSY, HSQC, and HMBC to establish correlations between protons and carbons. This can help in piecing together the structures of the impurities.[6]

  • Database comparison: Compare the chemical shifts of the unknown signals with literature values for related thiadiazole compounds.[2][7][8]

  • Spiking experiments: Similar to HPLC, you can spike your NMR sample with known potential impurities to confirm their presence.

Q4: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) for impurity analysis of this compound?

A4: GC-MS is suitable for analyzing thermally stable and volatile impurities.[9] For this compound, it can be useful for detecting residual solvents and volatile byproducts from the synthesis. However, the parent compound itself may or may not be suitable for GC analysis depending on its thermal stability. It's important to check for on-column degradation. HPLC is generally the preferred method for non-volatile impurities and for quantifying the main component.[4]

Data Presentation

Table 1: Potential Impurities in this compound

Impurity NameChemical StructureMolecular FormulaMolecular Weight ( g/mol )Potential Source
5-(methylthio)-1,3,4-thiadiazoleNot availableC3H4N2S2132.21Unreacted starting material
2,5-Dibromo-1,3,4-thiadiazoleNot availableC2Br2N2S271.91Over-bromination byproduct[10]
2-Amino-5-(methylthio)-1,3,4-thiadiazoleNot availableC3H5N3S2147.22Impurity from starting material synthesis
Bis-(5-methylthio-1,3,4-thiadiazol-2-yl)sulfideNot availableC6H6N4S5322.46Side reaction product

Table 2: Suggested Starting Parameters for HPLC Analysis

ParameterRecommended Condition
Column C8 or C18, 5 µm, 4.6 x 250 mm[11]
Mobile Phase A 0.03% Trifluoroacetic acid (TFA) in water[11]
Mobile Phase B Acetonitrile[11]
Gradient Start with a higher percentage of Mobile Phase A and gradually increase Mobile Phase B.[11]
Flow Rate 1.0 mL/min[11]
Detection Wavelength 250 nm[11]
Column Temperature 25-30 °C
Injection Volume 10 µL

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method provides a general procedure for the separation and quantification of impurities.

  • Preparation of Mobile Phase:

    • Mobile Phase A: Add 0.3 mL of trifluoroacetic acid to 1000 mL of HPLC-grade water and mix well.

    • Mobile Phase B: Use HPLC-grade acetonitrile.

    • Degas both mobile phases using sonication or vacuum filtration.

  • Sample Preparation:

    • Accurately weigh about 10 mg of the this compound sample.

    • Dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Use the parameters outlined in Table 2.

    • A typical gradient might be:

      • 0-5 min: 90% A, 10% B

      • 5-25 min: Gradient to 20% A, 80% B

      • 25-30 min: Hold at 20% A, 80% B

      • 30.1-35 min: Return to 90% A, 10% B (equilibration)

  • Analysis:

    • Inject the prepared sample.

    • Identify the main peak corresponding to this compound.

    • Integrate all peaks and calculate the percentage area of each impurity relative to the total peak area to estimate the purity. For accurate quantification, a reference standard for each impurity is required.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This method is for the detection of residual solvents and other volatile components.

  • Sample Preparation:

    • Dissolve a known amount of the sample in a suitable volatile solvent (e.g., dichloromethane or methanol) that is not expected to be an impurity itself. A typical concentration is 1-5 mg/mL.

  • GC-MS Conditions:

    • Column: A non-polar column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is often a good starting point.[9]

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 10 °C/min.

      • Hold at 280 °C for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Detector:

      • Ionization Mode: Electron Impact (EI).

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 35-500.

  • Analysis:

    • Inject the sample.

    • Analyze the resulting chromatogram and mass spectra.

    • Compare the mass spectra of the observed peaks with a library (e.g., NIST) to identify potential volatile impurities and residual solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is a primary technique for the structural confirmation of the main component and the elucidation of unknown impurities.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl3, DMSO-d6).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard if required.

  • NMR Experiments:

    • 1H NMR: Provides information about the number and types of protons and their neighboring environments.

    • 13C NMR: Provides information about the carbon skeleton of the molecule.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Helps in distinguishing between CH, CH2, and CH3 groups.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity within molecules and are invaluable for determining the structure of unknown impurities.[6]

  • Analysis:

    • Acquire and process the NMR spectra.

    • Assign the signals for the main component based on expected chemical shifts and coupling patterns.

    • Analyze the remaining signals to deduce the structures of the impurities by interpreting their chemical shifts, multiplicities, and correlations in 2D spectra.

Visualizations

Synthesis_and_Impurity_Formation cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities start 5-(methylthio)-1,3,4-thiadiazole (Starting Material) bromination Bromination (e.g., with NBS or Br2) start->bromination unreacted Unreacted Starting Material start->unreacted Incomplete reaction product This compound (Final Product) bromination->product over_brominated Dibrominated Byproduct bromination->over_brominated Side reaction

Caption: Synthetic pathway and potential impurity formation.

Impurity_Characterization_Workflow sample Sample of This compound hplc HPLC Analysis (Purity & Quantification) sample->hplc gcms GC-MS Analysis (Volatile Impurities) sample->gcms lcms LC-MS Analysis (Impurity Mass Detection) hplc->lcms If unknown peaks identification Impurity Identification and Characterization gcms->identification nmr NMR Spectroscopy (Structural Elucidation) lcms->nmr For structure confirmation nmr->identification

Caption: Workflow for impurity characterization.

HPLC_Troubleshooting start Unexpected Peak in HPLC Chromatogram q_blank Does the peak appear in the blank injection? start->q_blank a_blank_yes Source is solvent, mobile phase, or system q_blank->a_blank_yes Yes a_blank_no Peak is from the sample q_blank->a_blank_no No q_known Does spiking with a known impurity increase the peak area? a_blank_no->q_known a_known_yes Impurity is identified q_known->a_known_yes Yes a_known_no Impurity is unknown q_known->a_known_no No next_step Proceed with LC-MS and NMR for identification a_known_no->next_step

Caption: Troubleshooting unexpected HPLC peaks.

References

selecting the right solvent for 2-Bromo-5-(methylthio)-1,3,4-thiadiazole reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-(methylthio)-1,3,4-thiadiazole. The information is designed to assist in the selection of appropriate solvents and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: Which solvents are recommended for Suzuki-Miyaura coupling reactions with this substrate?

A2: For Suzuki-Miyaura cross-coupling reactions involving similar bromo-heterocyclic compounds, mixtures of 1,4-dioxane and water are commonly and successfully employed.[2][3][4] Other solvents to consider include dimethylformamide (DMF) and toluene.[5] The addition of water is often crucial for the dissolution of the inorganic base and to facilitate the catalytic cycle.

Q3: What are suitable solvents for Buchwald-Hartwig amination reactions?

A3: Toluene and 1,4-dioxane are frequently used and effective solvents for Buchwald-Hartwig amination of bromo-heterocycles.[6] Tetrahydrofuran (THF) can also be a viable option. The choice of solvent can influence reaction rate and yield, so screening may be necessary for optimal results.

Q4: Is this compound susceptible to nucleophilic aromatic substitution (SNA)?

A4: Yes, halogenated 1,3,4-thiadiazoles are known to undergo nucleophilic substitution. The electron-withdrawing nature of the two nitrogen atoms in the thiadiazole ring makes the carbon atoms susceptible to nucleophilic attack.[7] Common solvents for SNAr reactions on related heterocyclic systems include DMF.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Issue Potential Cause Troubleshooting Steps
Low or No Conversion Inactive catalyst- Use a fresh batch of palladium catalyst. - Consider using a pre-catalyst for more reliable generation of the active catalytic species.
Poor solubility of reactants- Ensure the solvent system (e.g., 1,4-dioxane/water) is appropriate for dissolving both the substrate and the boronic acid. - Gentle heating can improve solubility.
Inefficient base- Ensure the base (e.g., K₃PO₄, K₂CO₃) is finely ground and anhydrous. - Consider screening other inorganic bases.
Low Yield Steric hindrance from bulky substituents on the boronic acid.- Increase reaction time or temperature. - Switch to a more active catalyst/ligand system.
Difficult chromatographic purification- Optimize the solvent system for column chromatography. - Consider alternative purification methods like recrystallization or distillation if applicable.[2]
Side Reactions Homocoupling of the boronic acid.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen levels.
Buchwald-Hartwig Amination
Issue Potential Cause Troubleshooting Steps
Low or No Conversion Catalyst inhibition by the substrate.- Five-membered nitrogen-containing heterocycles can sometimes inhibit or deactivate the palladium catalyst. - Screen different palladium pre-catalysts and ligands. For instance, Pd₂(dba)₃ has been used successfully with a bromo-imidazo-thiadiazole.[6]
Inappropriate base- The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common. - If your substrate has base-sensitive functional groups, consider milder bases like K₂CO₃ or Cs₂CO₃, though this may require higher temperatures or longer reaction times.[8]
Low Yield Incomplete reaction- Increase reaction temperature and/or time. - Ensure the solvent is anhydrous and the reaction is under an inert atmosphere.
Product Degradation Base-sensitive functional groups on the substrate or product.- Screen different bases to find one that is compatible with your molecule. - Protect sensitive functional groups prior to the coupling reaction.

Experimental Protocols: Suggested Starting Conditions

The following are suggested starting protocols based on successful reactions with structurally similar compounds. Optimization will likely be required for your specific substrate and coupling partner.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from the successful coupling of 2-bromo-5-(bromomethyl)thiophene with various aryl boronic acids.[2]

  • To a reaction vessel, add this compound (1.0 eq), the aryl boronic acid (1.1 eq), and K₃PO₄ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ (2.5 mol%).

  • Add 1,4-dioxane and water in a 4:1 ratio (e.g., 2.5 mL of 1,4-dioxane and 0.625 mL of water for a ~1 mmol scale reaction).

  • Stir the mixture at 90 °C for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol is based on the amination of a C5-bromo-imidazo[2,1-b][6][9][10]thiadiazole.[6]

  • In a Schlenk tube, combine this compound (1.0 eq), the desired amine (1.2 eq), a suitable palladium source (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 4-10 mol%).

  • Add a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene or 1,4-dioxane.

  • Heat the reaction mixture with stirring (e.g., 80-110 °C) for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Visualizations

Solvent_Selection_Workflow Solvent Selection Workflow for this compound Reactions start Start: Select Reaction Type suzuki Suzuki-Miyaura Coupling start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald snar Nucleophilic Aromatic Substitution (SNAr) start->snar solubility_test Perform Small-Scale Solubility Tests suzuki->solubility_test buchwald->solubility_test snar->solubility_test suzuki_solvents Primary Choice: 1,4-Dioxane/Water (4:1) Secondary: DMF, Toluene solubility_test->suzuki_solvents For Suzuki buchwald_solvents Primary Choice: Toluene, 1,4-Dioxane Secondary: THF solubility_test->buchwald_solvents For Buchwald snar_solvents Primary Choice: DMF Secondary: DMSO, NMP solubility_test->snar_solvents For SNAr proceed Proceed with Reaction suzuki_solvents->proceed buchwald_solvents->proceed snar_solvents->proceed

Caption: A flowchart to guide solvent selection for common reactions.

Troubleshooting_Logic_Diagram Troubleshooting Logic for Low Conversion start Low or No Conversion Observed check_reagents Check Reagent Quality: - Fresh Catalyst? - Anhydrous Solvent? - Dry Base? start->check_reagents check_reagents->start Reagents Faulty (Replace & Retry) screen_conditions Screen Reaction Conditions check_reagents->screen_conditions Reagents OK screen_solvents Vary Solvent (e.g., Toluene, Dioxane, DMF) screen_conditions->screen_solvents screen_bases Vary Base (e.g., K3PO4, NaOtBu, Cs2CO3) screen_conditions->screen_bases screen_temp Increase Temperature screen_conditions->screen_temp screen_catalyst Change Catalyst/Ligand System screen_conditions->screen_catalyst re_evaluate Re-evaluate Reaction Viability screen_solvents->re_evaluate screen_bases->re_evaluate screen_temp->re_evaluate screen_catalyst->re_evaluate

Caption: A logical diagram for troubleshooting low conversion in reactions.

References

Validation & Comparative

Spectroscopic Analysis of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a detailed understanding of the spectral characteristics of synthetic compounds is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data for analogs of the target compound, 2-Bromo-5-(methylthio)-1,3,4-thiadiazole. Due to the limited availability of public data for the exact target molecule, this guide focuses on the closely related compound, 2-(2-bromoethylthio)-5-methyl-1,3,4-thiadiazole, and compares its spectral features with a symmetrical bis-thiadiazole derivative, providing valuable insights into the structural elucidation of this class of compounds.

Comparative Spectroscopic Data

The following tables summarize the ¹H NMR, ¹³C NMR, and HRMS data for two representative 1,3,4-thiadiazole derivatives. These compounds, while not identical to this compound, share key structural motifs and provide a strong basis for understanding the expected spectral behavior.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
2-(2-bromoethylthio)-5-methyl-1,3,4-thiadiazole 2.738s-CH₃
3.724m-CH₂-S
3.743m-CH₂-Br
Bis-thiadiazole 7 2.734s-2 x CH₃
3.759s-2 x CH₂

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmAssignment
2-(2-bromoethylthio)-5-methyl-1,3,4-thiadiazole 15.66CH₃
29.69CH₂-Br
35.18CH₂-S
163.69C-2 (thiadiazole)
165.50C-5 (thiadiazole)
Bis-thiadiazole 7 15.682 x CH₃
33.002 x CH₂
164.452 x C-2 (thiadiazole)
165.342 x C-5 (thiadiazole)

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

CompoundCalculated m/z [M+H]⁺Found m/z [M+H]⁺
2-(2-bromoethylthio)-5-methyl-1,3,4-thiadiazole 238.9307238.9308
Bis-thiadiazole 7 --

Experimental Protocols

The data presented in this guide were obtained using standard analytical techniques. The following protocols provide an overview of the methodologies employed.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a standard NMR spectrometer. The samples were dissolved in an appropriate deuterated solvent (e.g., CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

High-Resolution Mass Spectrometry (HRMS)

HRMS data were acquired using a high-resolution mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI). The instrument was calibrated to ensure high mass accuracy. The data is reported as the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.

Experimental Workflow for Synthesis and Characterization

The synthesis of these 1,3,4-thiadiazole derivatives typically involves the reaction of a starting thiadiazole compound with an appropriate alkylating or coupling agent. The resulting products are then purified and characterized using a combination of chromatographic and spectroscopic techniques.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start 2-Mercapto-5-methyl- 1,3,4-thiadiazole reaction Reaction start->reaction reagent α,ω-Dihalogenoalkane reagent->reaction chromatography Flash Chromatography reaction->chromatography nmr NMR Spectroscopy (¹H, ¹³C) chromatography->nmr hrms HRMS chromatography->hrms

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of 1,3,4-thiadiazole derivatives.

comparing reactivity of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole with other bromo-heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the relative reactivity of key heterocyclic building blocks is paramount for efficient synthesis design and optimization. This guide provides a comparative analysis of the reactivity of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole and other common bromo-heterocycles—2-bromopyridine, 2-bromothiophene, 2-bromofuran, and 2-bromothiazole—in two of the most crucial C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

This guide summarizes quantitative data from the literature in structured tables for easy comparison, details the experimental protocols for key reactions, and provides visualizations of reaction pathways and logical relationships to aid in understanding the factors governing the reactivity of these important scaffolds.

General Reactivity Trends in Palladium-Catalyzed Cross-Coupling

The reactivity of aryl and heteroaryl bromides in palladium-catalyzed cross-coupling reactions is influenced by several factors, including the electronic properties of the heterocyclic ring, the position of the bromine atom, and steric hindrance. A generally accepted trend for the ease of oxidative addition of Pd(0) to a C-Br bond is influenced by the electron-deficiency of the aromatic system. More electron-poor heterocycles tend to be more reactive. The strength of the carbon-halogen bond also plays a crucial role, with the reactivity order generally being I > Br > Cl.[1]

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of C-C bonds. The following table summarizes the reaction conditions and yields for the coupling of various bromo-heterocycles with arylboronic acids. While direct comparative data for this compound is limited, data for related 2-bromo-1,3,4-thiadiazole systems provide valuable insights into the expected reactivity.

Table 1: Comparison of Bromo-Heterocycles in Suzuki-Miyaura Coupling

Bromo-heterocycleArylboronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Bromo-5-substituted-1,3,4-thiadiazoleVarious arylboronic acidsPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O10012Moderate to Good[2]
2-BromopyridinePhenylboronic acidPd(OAc)₂ / Benzimidazolium saltK₂CO₃DMF/H₂O120 (MW)0.1770[3]
2-BromothiophenePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9012Moderate to Excellent[4]
2-BromofuranVarious arylboronic acidsPdCl₂(PPh₃)₂K₂CO₃DMF/H₂O75-8516-20Moderate to Good[5]
2-BromothiazoleArylboronic acidsPd₂(dba)₃ / SPhosK₃PO₄Toluene1001675-95This guide synthesizes data from multiple sources.

Discussion of Suzuki-Miyaura Reactivity:

The data suggests that all the compared bromo-heterocycles are viable substrates for Suzuki-Miyaura coupling. The reactivity of 2-bromo-1,3,4-thiadiazoles is expected to be comparable to other electron-deficient heterocycles. The presence of the electron-donating methylthio group in this compound might slightly decrease the reactivity compared to an unsubstituted 2-bromo-1,3,4-thiadiazole, but it is still anticipated to be a suitable coupling partner under standard conditions.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The table below outlines the conditions and yields for the C-N coupling of the selected bromo-heterocyles.

Table 2: Comparison of Bromo-Heterocycles in Buchwald-Hartwig Amination

Bromo-heterocycleAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
C5-bromo-imidazo[2,1-b][1][5][6]thiadiazoleSubstituted anilinesPd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane1101255-85[3][6]
2-BromopyridineVolatile aminesPd(OAc)₂ / dpppNaOtBuToluene80-55-98[7]
2-BromothiopheneAnilinesPd(OAc)₂ / XantphosCs₂CO₃Dioxane120-Moderate to HighThis guide synthesizes data from multiple sources.
2-BromofuranAminesPd₂(dba)₃ / XantphosCs₂CO₃Toluene10024GoodThis guide synthesizes data from multiple sources.
2-BromothiazoleDiarylaminesPd₂(dba)₃ / BINAPNaOtBuToluene1001670-90This guide synthesizes data from multiple sources.

Discussion of Buchwald-Hartwig Amination Reactivity:

The successful amination of a C5-bromo-imidazo[2,1-b][1][5][6]thiadiazole derivative indicates that the 2-bromo-1,3,4-thiadiazole core is amenable to Buchwald-Hartwig amination.[3][6] The electron-withdrawing nature of the 1,3,4-thiadiazole ring likely facilitates the oxidative addition step. The other bromo-heterocycles also demonstrate good to excellent reactivity in this transformation, with the specific choice of ligand and base being crucial for achieving high yields.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 2-Bromothiophene

To a mixture of 2-bromothiophene (1.0 mmol), an arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol) in a reaction vessel is added 1,4-dioxane (4 mL) and water (1 mL). The vessel is purged with an inert gas (e.g., argon or nitrogen). Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol) is then added, and the mixture is heated at 90 °C for 12 hours with stirring. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-arylthiophene.[4]

General Procedure for Buchwald-Hartwig Amination of C5-bromo-imidazo[2,1-b][1][5][6]thiadiazole

In a Schlenk tube, C5-bromo-imidazo[2,1-b][1][5][6]thiadiazole (1.0 mmol), the corresponding aniline (1.2 mmol), cesium carbonate (2.0 mmol), and Xantphos (0.1 mmol) are combined. The tube is evacuated and backfilled with argon. Tris(dibenzylideneacetone)dipalladium(0) (0.05 mmol) and 1,4-dioxane (5 mL) are then added. The reaction mixture is stirred and heated at 110 °C for 12 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to yield the desired N-aryl-imidazo[2,1-b][1][5][6]thiadiazole.[3][6]

Visualizing Reaction Pathways and Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the general catalytic cycles for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, as well as a logical diagram comparing the relative reactivity of the bromo-heterocycles.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Ar-Br Ar-Br Ar-Br->Oxidative Addition Base Base Base->Transmetalation

Suzuki-Miyaura Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-Br(L2)->Amine Coordination & Deprotonation Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Amine Coordination & Deprotonation->Ar-Pd(II)-NR'R''(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Reductive Elimination->Ar-NR'R'' R'R''NH R'R''NH R'R''NH->Amine Coordination & Deprotonation Ar-Br Ar-Br Ar-Br->Oxidative Addition Base Base Base->Amine Coordination & Deprotonation

Buchwald-Hartwig Amination Cycle

Reactivity_Comparison cluster_reactivity General Reactivity in Pd-Catalyzed Cross-Coupling cluster_heterocycles Bromo-Heterocycles High Reactivity High Reactivity Moderate Reactivity Moderate Reactivity Lower Reactivity Lower Reactivity Thiadiazole 2-Bromo-1,3,4-thiadiazole derivatives Thiadiazole->High Reactivity Electron-deficient Thiazole 2-Bromothiazole Thiazole->High Reactivity Electron-deficient Pyridine 2-Bromopyridine Pyridine->Moderate Reactivity Electron-deficient Thiophene 2-Bromothiophene Thiophene->Lower Reactivity Electron-rich Furan 2-Bromofuran Furan->Lower Reactivity Electron-rich

Relative Reactivity of Bromo-Heterocycles

Conclusion

This guide provides a comparative overview of the reactivity of this compound and other key bromo-heterocycles in Suzuki-Miyaura and Buchwald-Hartwig reactions. The compiled data and experimental protocols offer a valuable resource for chemists in the pharmaceutical and agrochemical industries. The electron-deficient nature of the 1,3,4-thiadiazole ring suggests that 2-bromo-1,3,4-thiadiazole derivatives are highly reactive and versatile building blocks for the synthesis of complex molecules. Further experimental studies directly comparing these heterocycles under identical conditions would be beneficial for a more precise understanding of their relative reactivities.

References

Comparative Biological Activities of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2][3] This guide provides a comparative analysis of the biological activity of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole and its structurally related analogs. While specific experimental data for the title compound is limited in publicly available literature, this report consolidates findings on analogous compounds to infer structure-activity relationships and potential therapeutic applications.

Antimicrobial Activity

Thiadiazole derivatives are well-established as potent antimicrobial agents.[4][5] The introduction of various substituents at the C2 and C5 positions of the thiadiazole ring significantly influences their activity spectrum and potency.

Comparative Data of Antimicrobial Analogs
Compound/AnalogTest OrganismActivity Metric (e.g., MIC, Zone of Inhibition)Reference
2-(4-Bromo phenylamino)-5-(substituted)-1,3,4-thiadiazoleS. aureus, E. coliSignificant activity[6]
2-Amino-5-(4-chloro phenyl)-1,3,4-thiadiazoleS. aureus, B. subtilisMIC: 62.5 µg/mL[7]
2-Alkylthio -5-(5-nitroaryl)-1,3,4-thiadiazole derivativesH. pyloriModerate to strong inhibitory responseNot specified in provided text
5-(Methyl )-1,3,4-thiadiazole derivativesB. subtilis, E. coliMIC: 1000 µg/mL[1]

MIC: Minimum Inhibitory Concentration

Anticancer Activity

The 1,3,4-thiadiazole nucleus is a key structural component in a variety of compounds exhibiting potent anticancer activity.[8][9][10] These derivatives can induce apoptosis and interfere with cellular signaling pathways in cancer cells.[8]

Comparative Data of Anticancer Analogs

The anticancer activity of thiadiazole analogs is highly dependent on the nature and position of the substituents. The table below presents the cytotoxic activity of various analogs, highlighting the potential of halogenated and thioether-containing derivatives. For example, a 4-bromo-analog of a ciprofloxacin-derived 1,3,4-thiadiazole was found to be potent against the A549 lung cancer cell line.[9]

Compound/AnalogCancer Cell LineActivity Metric (IC50)Reference
2-(4-Bromo phenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazoleMCF-7, MDA-MB-231120-160 µM (MCF-7), 70-170 µM (MDA-MB-231)[11]
5-(4-Chloro phenyl)-1,3,4-thiadiazole derivativesMCF-7, HepG22.32-8.35 µM[9]
2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio )acetamideK562 (leukemia)7.4 µMNot specified in provided text
5-[2-(Benzenesulfonylmethyl )-phenyl]-1,3,4-thiadiazol-2-amineLoVo, MCF-72.44 µM (LoVo), 23.29 µM (MCF-7)[12]

IC50: Half-maximal inhibitory concentration

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight at 37°C. The turbidity of the culture is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. A series of twofold dilutions of the stock solution are then prepared in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The final volume in each well is typically 200 µL. The plates are then incubated at 37°C for 18-24 hours for bacteria and 48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth is assessed by visual inspection for turbidity.

Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value is then determined from the dose-response curve.

Visualizing Biological Mechanisms

General Experimental Workflow for Biological Screening

The following diagram illustrates a typical workflow for the initial biological screening of novel chemical compounds.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of 2-Bromo-5-(methylthio)- 1,3,4-thiadiazole & Analogs antimicrobial Antimicrobial Assays (e.g., MIC determination) synthesis->antimicrobial Test Compounds anticancer Anticancer Assays (e.g., MTT assay) synthesis->anticancer Test Compounds data_analysis Data Analysis (IC50/MIC Calculation) antimicrobial->data_analysis anticancer->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

Caption: A generalized workflow for the synthesis and biological evaluation of novel thiadiazole derivatives.

Putative Signaling Pathway Inhibition by Anticancer Thiadiazoles

Many anticancer agents, including thiadiazole derivatives, exert their effects by modulating key signaling pathways involved in cell proliferation and survival. The diagram below depicts a simplified, hypothetical pathway that could be targeted.

G cluster_pathway Cell Proliferation Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Thiadiazole Thiadiazole Analog (Potential Inhibitor) Thiadiazole->Raf Inhibition

Caption: A hypothetical signaling pathway potentially inhibited by anticancer thiadiazole analogs.

References

Comparison of Crystallographic Data of 1,3,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide to the structural analysis of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole and its analogues, leveraging X-ray crystallography data from related compounds to infer its structural properties.

While specific crystallographic data for this compound is not publicly available, we can infer its likely structural characteristics by comparing it with structurally related 1,3,4-thiadiazole derivatives that have been characterized by X-ray diffraction. The following table summarizes key crystallographic parameters for several analogous compounds, providing a basis for understanding the expected geometry of the target molecule.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Ref.
2-methyl-5-(1,3-thiazol-2-ylsulfanyl)-1,3,4-thiadiazoleC₆H₅N₃S₃MonoclinicP2₁/c10.64637.715111.1774103.272893.56[1]
(Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-oneNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified[2][3]
2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazoleC₁₃H₈Br₂N₂OS₂MonoclinicPc13.40504.771611.7303105.885721.66[4][5]

Analysis of Structural Features:

The 1,3,4-thiadiazole ring is known to be an essentially planar five-membered ring system.[6] In related derivatives, the planarity of this ring is a crucial feature that influences the molecule's overall conformation and its intermolecular interactions.[6] For this compound, the presence of a bromine atom at the 2-position and a methylthio group at the 5-position is expected to create an asymmetric electronic distribution, which will likely influence its crystal packing.[6]

Studies on similar thiadiazole compounds have revealed the formation of complex supramolecular structures through various intermolecular interactions, including hydrogen bonds and sulfur-oxygen contacts.[6] In the crystal structure of 2-methyl-5-(1,3-thiazol-2-ylsulfanyl)-1,3,4-thiadiazole, non-classical C—H⋯N hydrogen bonds and π–π stacking interactions are significant in ensuring crystal cohesion.[1] It is plausible that this compound would also exhibit such interactions, potentially involving the nitrogen atoms of the thiadiazole ring and the bromine or sulfur atoms.

Experimental Workflow for X-ray Crystallography

The determination of a molecule's crystal structure by X-ray diffraction follows a well-established workflow. The diagram below illustrates the key stages involved in this process.

experimental_workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution & Refinement synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization High Purity Sample mounting Crystal Mounting crystallization->mounting Suitable Single Crystal diffraction X-ray Diffraction mounting->diffraction Mounted Crystal solution Structure Solution diffraction->solution Diffraction Data refinement Structure Refinement solution->refinement Initial Model validation Validation refinement->validation Refined Structure final_structure Final Crystal Structure validation->final_structure Validated Structure

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol: Single-Crystal X-ray Diffraction

The following is a generalized protocol for determining the crystal structure of a small molecule like this compound.

1. Synthesis and Crystallization:

  • The target compound, this compound, would first be synthesized and purified to a high degree.

  • Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., DCM/MeOH), or by vapor diffusion.[1]

2. Data Collection:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • The crystal is then placed in a diffractometer (e.g., a Bruker D8 VENTURE Kappa Duo PHOTON II CPAD).[1]

  • The data collection is performed at a controlled temperature, often low (e.g., 296 K), using a specific X-ray radiation source (e.g., Mo Kα).[1]

  • A series of diffraction images are collected as the crystal is rotated.

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell parameters and space group. An absorption correction may be applied.[1]

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is then refined by least-squares methods against the experimental data. During refinement, atomic positions, and displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors.[4]

  • Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[1]

4. Validation and Analysis:

  • The final refined structure is validated using crystallographic software to check for consistency and errors.

  • The geometric parameters of the molecule, such as bond lengths and angles, are analyzed.

  • Intermolecular interactions, such as hydrogen bonds and stacking interactions, are identified and characterized. Hirshfeld surface analysis can be employed to visualize and quantify these interactions.[1]

References

Validating the Purity of Synthesized 2-Bromo-5-(methylthio)-1,3,4-thiadiazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methods for validating the purity of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole, a heterocyclic compound of interest in medicinal chemistry. We present supporting experimental data from related compounds and detailed methodologies for key analytical techniques.

Comparison with Alternative Thiadiazole Derivatives

The analytical approach for this compound can be benchmarked against other relevant 1,3,4-thiadiazole derivatives. A close structural analog, 2-Bromo-5-methyl-1,3,4-thiadiazole, serves as a primary comparator. Other derivatives with different substitution patterns, such as 2-amino-5-substituted-1,3,4-thiadiazoles and 2-(ω-haloalkylthio)thiadiazoles, can also provide valuable comparative data.[1][2][3][4]

Table 1: Physicochemical and Purity Data of Selected 1,3,4-Thiadiazole Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Purity (%)Analytical Method(s)Reference
2-Bromo-5-methyl-1,3,4-thiadiazoleC₃H₃BrN₂S179.04105-11097Not specified
2-Bromo-5-methyl-1,3,4-thiadiazoleC₃H₃BrN₂S179.04Not specified98.88¹H NMR, LCMS[5]
2-(ω-bromoethylthio)-5-methyl-1,3,4-thiadiazoleC₅H₇BrN₂S₂238.9334.1–34.4Not specified¹H NMR, ¹³C NMR, HR-MS, IR[1]
5-phenyl-1,3,4-thiadiazol-2-amineC₈H₇N₃S177.23Not specifiedNot specified¹H NMR, ¹³C NMR, FT-IR, Elemental Analysis[2]

Key Experimental Protocols for Purity Validation

A multi-technique approach is essential for the robust validation of the purity of this compound. The following are detailed methodologies for the most critical analytical experiments.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of a synthesized compound by separating it from potential impurities.

Methodology:

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable for separating small organic molecules.

  • Mobile Phase: A gradient elution is often employed, starting with a higher polarity mixture and gradually increasing the proportion of the organic solvent. A common mobile phase could be a mixture of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape) and acetonitrile or methanol.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 254 nm or a wavelength determined by a UV scan).

  • Sample Preparation: The synthesized compound is dissolved in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation and can also provide information about purity. Both ¹H and ¹³C NMR should be performed.

Methodology:

  • Solvent: A deuterated solvent in which the compound is soluble, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), is used.

  • ¹H NMR: This spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity. The integration of the peaks should be consistent with the expected number of protons for the target molecule. The presence of unexpected signals may indicate impurities.

  • ¹³C NMR: This spectrum reveals the number of different types of carbon atoms in the molecule. The chemical shifts are characteristic of the functional groups present. The absence of extraneous peaks is an indicator of high purity.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, which is a critical piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Methodology:

  • Ionization Technique: Common techniques for small molecules include Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization.[6]

  • Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion ([M]⁺ or [M+H]⁺) of this compound. The isotopic pattern for bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br) should be observed.

  • HRMS: This technique provides a highly accurate mass measurement, allowing for the determination of the elemental formula, which can definitively confirm the identity of the synthesized compound.[1]

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound.

Methodology:

  • A small, accurately weighed sample of the purified compound is combusted in an elemental analyzer.

  • The resulting gases (CO₂, H₂O, N₂, and SO₂) are quantified.

  • The experimental percentages of C, H, N, and S are compared with the theoretical values calculated from the molecular formula of this compound. The results should be within ±0.4% of the theoretical values for a pure sample.[2]

Logical Workflow for Purity Validation

The following diagram illustrates a logical workflow for the comprehensive purity validation of synthesized this compound.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity & Structural Analysis cluster_decision Decision & Final Steps Synthesis Synthesize this compound Purification Initial Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC Analysis (Purity Assessment) Purification->HPLC NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry (Molecular Weight) Purification->MS Purity_Check Purity > 95%? HPLC->Purity_Check Final_Product Pure Compound (Ready for Use) NMR->Final_Product MS->Final_Product Elemental Elemental Analysis (Compositional Verification) Elemental->Final_Product XRD Single Crystal XRD (Definitive Structure) Repurify Further Purification Purity_Check->Repurify No Purity_Check->Final_Product Yes Repurify->HPLC Final_Product->XRD If crystal available

Caption: Workflow for purity validation of this compound.

Conclusion

The purity validation of synthesized this compound requires a multi-faceted analytical approach. By employing a combination of chromatographic and spectroscopic techniques as outlined in this guide, researchers can confidently ascertain the purity and structural integrity of their compound. This rigorous validation is paramount for obtaining reliable and reproducible results in subsequent biological and pharmacological studies.

References

A Comparative Guide to the Computational Modeling of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the computational properties of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole and structurally related analogs. The aim is to offer a clear, data-driven comparison to inform research and development in medicinal chemistry and materials science. While direct computational studies on this compound are not extensively available in the reviewed literature, this guide leverages data from closely related compounds to infer and compare its probable characteristics.

Introduction to this compound

This compound is a five-membered heterocyclic compound featuring a bromine atom and a methylthio group at positions 2 and 5, respectively. The 1,3,4-thiadiazole ring is a common scaffold in pharmacologically active compounds, known for a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The unique combination of a halogen atom and a sulfur-containing functional group makes this molecule a point of interest for further functionalization and as a building block in the synthesis of novel therapeutic agents.

Comparative Analysis of Molecular Properties

To provide a comprehensive comparison, two key analogs have been selected based on available computational data:

  • Analog 1: 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole: Chosen for the availability of detailed DFT calculations and its relevance in medicinal chemistry due to the presence of an amino group and a trifluoromethyl group, which can significantly influence biological activity.

  • Analog 2: 2-Amino-5-(m-nitrophenyl)-1,3,4-thiadiazole: Selected for its aromatic substituent, which allows for an exploration of electronic effects on the thiadiazole ring, and the availability of computational data.

Molecular Geometry

The geometry of the 1,3,4-thiadiazole ring is a critical determinant of its interaction with biological targets. Computational studies, primarily using Density Functional Theory (DFT), provide insights into bond lengths and angles.

Table 1: Comparison of Calculated Geometrical Parameters for the 1,3,4-Thiadiazole Ring

ParameterThis compound (Expected)2-Amino-5-trifluoromethyl-1,3,4-thiadiazole[1]2-Amino-5-(m-nitrophenyl)-1,3,4-thiadiazole
Ring Planarity Expected to be essentially planarPlanarEssentially planar
N1-N2 Bond Length (Å) Not available1.358Not available
C2-N3 Bond Length (Å) Not availableNot availableNot available
S-C2 Bond Length (Å) Not availableNot availableNot available
S-C5 Bond Length (Å) Not availableNot availableNot available
C5-N4 Bond Length (Å) Not availableNot availableNot available
C5-N6 (amino) Bond Length (Å) Not applicable1.363Not available
S3-C4-N1 Bond Angle (°) Not available114.4Not available
C5-S3-C4 Bond Angle (°) Not available85.1Not available
N2-C5-N6 (amino) Bond Angle (°) Not applicable123.2Not available

Note: Specific bond lengths and angles for this compound and 2-Amino-5-(m-nitrophenyl)-1,3,4-thiadiazole were not explicitly found in the search results. The data for the trifluoromethyl analog is from DFT calculations at the B3LYP/6-311++G(d,p) level.[1]

Electronic Properties

The electronic properties of these molecules, such as the HOMO-LUMO energy gap and dipole moment, are crucial for understanding their reactivity, stability, and potential as electronic materials or pharmacophores.

Table 2: Comparison of Calculated Electronic Properties

PropertyThis compound (Qualitative)2-Amino-5-trifluoromethyl-1,3,4-thiadiazole[1]2-Amino-5-(m-nitrophenyl)-1,3,4-thiadiazole[2]
HOMO Energy (eV) Not availableNot available-6.65
LUMO Energy (eV) Not availableNot available-2.42
HOMO-LUMO Gap (eV) Expected to be influenced by the electron-withdrawing bromine and electron-donating methylthio group.Not explicitly stated, but high polarizability is noted.4.23
Dipole Moment (Debye) Expected to have a significant dipole moment due to the electronegative bromine and sulfur atoms.Not availableNot available
Molecular Electrostatic Potential (MEP) Not availableThe MEP map was calculated to understand the electronic properties.[1]The MEP was calculated to understand weak interactions.[2]

Experimental Protocols: Computational Methodologies

The computational data presented in this guide are derived from peer-reviewed studies employing Density Functional Theory (DFT). The specific methodologies are crucial for the reproducibility and interpretation of the results.

Protocol for 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole
  • Software: Not explicitly stated, but common quantum chemistry packages were likely used.

  • Method: Density Functional Theory (DFT).[1]

  • Functional: Becke's 3-parameter Lee-Yang-Parr (B3LYP) and M06-2X.[1]

  • Basis Set: 6-311++G(d,p).[1]

  • Analysis: The study involved geometry optimization, calculation of vibrational frequencies, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis.[1]

Protocol for 2-Amino-5-(m-nitrophenyl)-1,3,4-thiadiazole
  • Software: Gaussian 09W.[2]

  • Method: Density Functional Theory (DFT).[2]

  • Functional: Becke's 3-parameter Lee-Yang-Parr (B3LYP).[2]

  • Basis Set: 6-311G(d,p) and other variations.[2]

  • Analysis: The research included a potential energy scan for conformational stability, geometry optimization, calculation of harmonic vibrational wavenumbers, and analysis of the molecular electrostatic potential surface.[2]

Visualization of Computational Workflow

The following diagram illustrates a typical workflow for the computational analysis of 1,3,4-thiadiazole derivatives, from initial structure definition to the comparison of calculated properties.

G A Molecule Selection (e.g., 2-Bromo-5-(methylthio)- 1,3,4-thiadiazole & Analogs) B Geometry Optimization (DFT Calculation) A->B C Frequency Calculation & Vibrational Analysis B->C D Electronic Property Calculation (HOMO, LUMO, MEP) B->D E Data Extraction (Bond Lengths, Angles, Energies) C->E D->E F Comparative Analysis E->F G Structure-Activity Relationship (SAR) Insights F->G

Caption: Computational analysis workflow for thiadiazole derivatives.

Conclusion

This guide provides a comparative overview of the computational properties of this compound and its analogs. While direct computational data for the target molecule is sparse, analysis of related compounds provides a valuable framework for predicting its molecular geometry and electronic characteristics. The presented data and methodologies can aid researchers in designing new 1,3,4-thiadiazole derivatives with desired properties for applications in drug discovery and materials science. Further computational and experimental studies are warranted to fully elucidate the properties of this compound.

References

A Comparative Guide to the Cytotoxicity of 1,3,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a variety of pharmacologically active agents. Its derivatives have garnered significant interest as potential anticancer therapeutics due to their ability to interfere with critical cellular processes in cancer cells, such as DNA replication.[1][2] The structural similarity of the 1,3,4-thiadiazole ring to pyrimidine, a fundamental component of nucleobases, is thought to contribute to its bioactivity.[1][3]

This guide summarizes the cytotoxic effects of several 1,3,4-thiadiazole derivatives against various cancer cell lines, providing a framework for comparison and future research.

Comparative Cytotoxicity Data

The following table presents the half-maximal inhibitory concentration (IC50) values for a selection of 1,3,4-thiadiazole derivatives, showcasing their cytotoxic potency against different human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole (ST10)MCF-749.6Etoposide>100
2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole (ST10)MDA-MB-23153.4Etoposide80.2
5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g)LoVo2.44--
5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g)MCF-723.29--
N-(1,3,4-Thiadiazol-2-yl)benzamide derivative (29i)MCF-70.77--
N-(1,3,4-Thiadiazol-2-yl)benzamide derivative (29i)A5491.01--
Thiazole derivative with 1,3,4-thiadiazole (16b)HepG2-10.69Doxorubicin0.72
Thiazole derivative with 1,3,4-thiadiazole (21)HepG2-11.82Doxorubicin0.72

Data sourced from multiple studies.[1][3][4][5]

Experimental Protocols

The cytotoxicity data presented in this guide were primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability.[6]

MTT Assay Protocol for Cytotoxicity Assessment

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, MDA-MB-231, LoVo, A549, HepG2-1) are seeded into 96-well plates at a density of approximately 10,000 cells per well and allowed to adhere for 24 hours in a humidified atmosphere with 5% CO2 at 37°C.[7]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (1,3,4-thiadiazole derivatives) and incubated for a specified period, typically 24 to 72 hours.[8][9]

  • MTT Addition: Following the incubation period, an MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.[7] During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.[6]

  • Formazan Solubilization: The culture medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[6][7]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[6]

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[7]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow of the MTT assay used to determine the cytotoxicity of the 1,3,4-thiadiazole derivatives.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate adhesion 24h Incubation for Cell Adhesion cell_seeding->adhesion add_compounds Add 1,3,4-Thiadiazole Derivatives adhesion->add_compounds incubation Incubate for 24-72h add_compounds->incubation add_mtt Add MTT Reagent incubation->add_mtt formazan_formation 4h Incubation (Formazan Formation) add_mtt->formazan_formation solubilization Add Solubilizing Agent (e.g., DMSO) formazan_formation->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: General workflow of the MTT assay for cytotoxicity evaluation.

Potential Signaling Pathways and Mechanisms of Action

The anticancer effects of 1,3,4-thiadiazole derivatives are attributed to their interaction with various cellular targets and signaling pathways. While the precise mechanism can vary depending on the specific substitutions on the thiadiazole ring, several key pathways have been implicated.

  • Induction of Apoptosis: Many 1,3,4-thiadiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. In silico studies of some derivatives suggest a mechanism involving the activation of Caspase 3 and Caspase 8, as well as the pro-apoptotic protein BAX.[1][10]

  • Enzyme Inhibition: These compounds can act as inhibitors of various enzymes that are crucial for cancer cell survival and proliferation.[11] This includes:

    • Kinases: Inhibition of protein kinases, such as tyrosine kinases, can disrupt signaling pathways that regulate cell growth.[11]

    • DNA-related enzymes: Some derivatives may inhibit DNA polymerases or helicases, thereby interfering with DNA replication.[11]

    • Histone Deacetylases (HDACs): By inhibiting HDACs, these compounds can alter gene expression, leading to the activation of tumor suppressor genes.[11]

  • Anti-angiogenic Properties: Some 1,3,4-thiadiazole derivatives have demonstrated the ability to inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.[11]

The following diagram depicts a simplified, potential signaling pathway for apoptosis induction by certain 1,3,4-thiadiazole derivatives.

Apoptosis_Pathway thiadiazole 1,3,4-Thiadiazole Derivative caspase8 Caspase 8 Activation thiadiazole->caspase8 bax BAX Activation thiadiazole->bax caspase3 Caspase 3 Activation caspase8->caspase3 bax->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential apoptotic pathway induced by some 1,3,4-thiadiazole derivatives.

References

Comparative Analysis of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structure-activity relationships of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole derivatives reveals their potential as potent enzyme inhibitors, particularly in the realm of anticancer research. This guide provides a comparative analysis of their performance, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific substitution pattern of a bromo group at the 2-position and a methylthio group at the 5-position of the 1,3,4-thiadiazole ring has emerged as a promising area for the development of targeted therapeutics. This guide explores the synthesis, structure-activity relationships (SAR), and biological evaluation of this class of compounds, comparing them with relevant alternatives.

Structure-Activity Relationship (SAR) Studies

SAR studies on 2,5-disubstituted 1,3,4-thiadiazole derivatives have demonstrated that the nature of the substituents at these positions significantly influences their biological activity.

For a closely related series of compounds, where the 2-position is substituted with a halogen and the 5-position with a thio-linked moiety, the following observations have been made:

  • Substitution at the 2-Position: The presence of a halogen, such as bromine, at the 2-position is crucial for the synthetic accessibility of a diverse range of derivatives. The bromo group acts as a versatile handle for introducing various functionalities through nucleophilic substitution reactions, allowing for the exploration of a wide chemical space to optimize biological activity.

  • Substitution at the 5-Position: The methylthio group at the 5-position contributes to the lipophilicity of the molecule, which can enhance cell permeability. Modifications of the alkyl chain or its replacement with arylthio moieties can modulate the compound's interaction with the target protein and affect its potency and selectivity. For instance, in a series of 1,3,4-thiadiazole derivatives targeting c-Jun N-terminal kinase (JNK), the nature of the substituent on the thiol at the 5-position was critical for inhibitory activity.[1][2]

Comparative Performance as Kinase Inhibitors

Kinase inhibition is a key mechanism through which many anticancer agents exert their effects. Certain 1,3,4-thiadiazole derivatives have been identified as potent inhibitors of various kinases, including Abl tyrosine kinase and c-Jun N-terminal kinase (JNK).[1][3]

The following table summarizes the inhibitory activity of a series of 1,3,4-thiadiazole derivatives against JNK1, providing a basis for comparison. While not the exact target compound, this data for structurally related analogs highlights the potential of this scaffold.

Compound IDR Group on Thiol at C5JNK1 IC50 (µM)
Analog 1 5-nitrothiazol-2-yl0.5
Analog 2 2-amino-1,3,4-thiadiazol-5-yl>10
Analog 3 2-(methoxyethylamino)-1,3,4-thiadiazol-5-yl1.2

Data adapted from a study on thiadiazole derivatives as JNK inhibitors.[1]

This data suggests that the nature of the heterocyclic ring attached to the sulfur at the 5-position significantly impacts the inhibitory potency against JNK1.

Experimental Protocols

To facilitate further research and comparative studies, detailed experimental methodologies for the synthesis and biological evaluation of these compounds are provided below.

General Synthesis of 2-Bromo-5-(alkylthio)-1,3,4-thiadiazole Derivatives

A common synthetic route to access this class of compounds involves the initial formation of a 2-amino-5-alkylthio-1,3,4-thiadiazole intermediate, followed by a Sandmeyer-type reaction to introduce the bromo group at the 2-position.

Step 1: Synthesis of 5-Alkylthio-1,3,4-thiadiazol-2-amine

A mixture of a dithiocarbazate derivative and an appropriate alkyl halide is refluxed in a suitable solvent such as ethanol to yield the 5-alkylthio-1,3,4-thiadiazol-2-amine.

Step 2: Synthesis of 2-Bromo-5-(alkylthio)-1,3,4-thiadiazole

The 2-amino-5-alkylthio-1,3,4-thiadiazole is treated with sodium nitrite in the presence of hydrobromic acid at low temperatures to generate the corresponding diazonium salt, which is then decomposed by copper(I) bromide to yield the final 2-bromo-5-(alkylthio)-1,3,4-thiadiazole.

In Vitro Kinase Inhibition Assay (Example: JNK1)

The inhibitory activity of the synthesized compounds against a specific kinase, such as JNK1, can be determined using a variety of commercially available assay kits, typically based on fluorescence resonance energy transfer (FRET) or luminescence.

Protocol Outline:

  • Reagents: Recombinant human JNK1 enzyme, appropriate substrate peptide (e.g., ATF2), ATP, assay buffer, and test compounds.

  • Procedure:

    • The test compounds are serially diluted to various concentrations.

    • The kinase, substrate, and test compound are pre-incubated in the assay buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence or luminescence plate reader).

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

The biological activity of this compound derivatives is often linked to their ability to modulate specific cellular signaling pathways. For instance, as kinase inhibitors, they can interfere with pathways crucial for cancer cell proliferation and survival.

Logical Workflow for Drug Discovery and Evaluation

G cluster_0 Compound Synthesis & Characterization cluster_1 Biological Screening cluster_2 Lead Optimization Synthesis Synthesis of this compound Analogs Purification Purification & Structural Characterization (NMR, MS) Synthesis->Purification Enzyme_Assay In Vitro Kinase Inhibition Assays (e.g., JNK, Abl) Purification->Enzyme_Assay Test Compounds Cell_Assay Cell-Based Assays (e.g., MTT for Cytotoxicity) Enzyme_Assay->Cell_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR_Analysis Biological Data ADMET_Prediction In Silico ADMET Prediction SAR_Analysis->ADMET_Prediction ADMET_Prediction->Synthesis Design of New Analogs

Caption: A logical workflow for the discovery and optimization of this compound derivatives.

Signaling Pathway: JNK Inhibition

G Stress Cellular Stress MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK MAPKK MAPKK (MKK4, MKK7) MAPKKK->MAPKK JNK JNK MAPKK->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Inhibitor 2-Bromo-5-(methylthio)- 1,3,4-thiadiazole Derivative Inhibitor->JNK Inhibition

Caption: Simplified JNK signaling pathway and the inhibitory action of a thiadiazole derivative.

Conclusion

This compound derivatives represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. Their synthetic tractability allows for extensive SAR studies to optimize their potency and selectivity against various biological targets, such as protein kinases. Further investigation into their mechanism of action and in vivo efficacy is warranted to fully realize their therapeutic potential. This guide provides a foundational understanding for researchers to build upon in their quest for more effective and targeted therapies.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat 2-Bromo-5-(methylthio)-1,3,4-thiadiazole as a hazardous chemical requiring specialized disposal. The following procedures are based on safety data for structurally similar compounds and are intended to provide a robust framework for safe handling and disposal in the absence of a specific Safety Data Sheet (SDS) for this exact compound.

Researchers, scientists, and drug development professionals handling this compound must adhere to stringent safety protocols to mitigate risks and ensure environmental compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.

Immediate Safety and Handling Precautions

Prior to handling, it is imperative to consult your institution's environmental health and safety (EHS) department for specific guidelines. Always handle this compound within a certified chemical fume hood.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety goggles or a face shield are essential to prevent splashes.

  • Lab Coat: A flame-resistant lab coat should be worn at all times.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. If irritation persists, seek medical attention.

  • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Step-by-Step Disposal Protocol

The disposal of this compound and its containers must be managed as hazardous waste.

  • Waste Collection:

    • Collect all waste material, including unused product, contaminated consumables (e.g., weigh boats, pipette tips), and rinsates in a dedicated, properly labeled, and sealed hazardous waste container.

    • The container must be compatible with the chemical and clearly marked with "Hazardous Waste" and the full chemical name.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.

    • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Container Disposal:

    • Empty containers should be triple-rinsed with a suitable solvent.

    • The rinsate must be collected as hazardous waste.

    • Puncture or otherwise render the container unusable to prevent reuse before disposal.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal company.

    • Ensure compliance with all local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.

Hazard Profile of Structurally Similar Compounds

The following table summarizes the hazard classifications for compounds structurally similar to this compound, providing a baseline for assessing its potential risks.

Hazard ClassificationCategoryTarget Organs
Acute Toxicity, Oral4-
Skin Corrosion/Irritation2-
Serious Eye Damage/Eye Irritation2-
Specific Target Organ Toxicity (Single Exposure)3Respiratory System

Data synthesized from safety information for analogous brominated thiadiazole compounds.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_spill Spill Response cluster_final Final Disposal start Start: Handling Chemical ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood generate_waste Generate Waste (Unused chemical, contaminated items) fume_hood->generate_waste spill Accidental Spill Occurs fume_hood->spill collect_waste Collect in Labeled Hazardous Waste Container generate_waste->collect_waste absorb_spill Absorb with Inert Material spill->absorb_spill seal_container Securely Seal Container collect_waste->seal_container collect_spill Collect Absorbed Material into Waste Container absorb_spill->collect_spill collect_spill->collect_waste store_waste Store in Designated Waste Accumulation Area seal_container->store_waste licensed_disposal Dispose via Licensed Waste Disposal Company store_waste->licensed_disposal end End: Disposal Complete licensed_disposal->end

Caption: Disposal workflow for this compound.

Personal protective equipment for handling 2-Bromo-5-(methylthio)-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Identification and Classification

Based on analogous compounds, 2-Bromo-5-(methylthio)-1,3,4-thiadiazole is anticipated to be classified as follows:

  • Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation (Category 2) : Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure) (Category 3) , Respiratory System: May cause respiratory irritation.[1]

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

To ensure the safety of personnel, the following personal protective equipment should be worn when handling this compound:

Protection Type Specific Recommendations Rationale
Eye and Face Protection Wear tight-sealing safety goggles or a face shield.Protects against dust particles and splashes that can cause serious eye irritation.[1]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.Prevents skin contact which can lead to irritation.[1]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.Protects against inhalation of dust which may cause respiratory irritation.[1]
General Hygiene Ensure eyewash stations and safety showers are close to the workstation. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1]Standard laboratory practice to minimize exposure and in case of accidental contact.

Operational and Disposal Plans

Handling and Storage:

  • Handling : Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[1] Handle in a well-ventilated area, preferably in a chemical fume hood.[1] Avoid the formation of dust.[1]

  • Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][3] Store away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1]

First Aid Measures:

Exposure Route First Aid Procedure
Inhalation Move the victim to fresh air and keep them at rest in a comfortable breathing position. If you feel unwell, call a poison center or doctor.[1]
Skin Contact Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[1]
Ingestion Rinse mouth. Call a poison center or doctor if you feel unwell.[1]

Spill and Disposal Procedures:

  • Spills : For minor spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3] Ensure adequate ventilation.

  • Disposal : Dispose of this chemical and its container at an approved waste disposal plant.[1] Disposal should be in accordance with local, state, and federal regulations. Do not let the product enter drains.[4]

Chemical and Physical Properties

The following table summarizes key quantitative data for the structurally similar compound 2-Bromo-5-methyl-1,3,4-thiadiazole.

Property Value Source
Molecular Formula C3H3BrN2S
Molecular Weight 179.04 g/mol
Appearance Solid
Melting Point 105-110 °C

Safe Handling Workflow

The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup Set up in a Ventilated Area (Chemical Fume Hood) prep_ppe->prep_setup handle_weigh Weigh the Compound prep_setup->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Work Area handle_transfer->cleanup_decontaminate cleanup_disposal Dispose of Waste in Designated Container cleanup_decontaminate->cleanup_disposal cleanup_ppe Remove and Dispose of PPE Properly cleanup_disposal->cleanup_ppe emergency_spill Spill: Evacuate, Ventilate, and Clean Up with Caution emergency_exposure Exposure: Follow First Aid Measures and Seek Medical Attention

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-(methylthio)-1,3,4-thiadiazole
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-(methylthio)-1,3,4-thiadiazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。